2-Methoxyquinolin-8-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxyquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURAWDWTNZXEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331275 | |
| Record name | 2-methoxyquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134829-04-2 | |
| Record name | 2-methoxyquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular Structure & Technical Guide: 2-Methoxyquinolin-8-amine
[1]
Executive Summary & Chemical Identity
2-Methoxyquinolin-8-amine (CAS: 30465-68-0 or related isomer specific registries; often cited in patent literature as an intermediate) is a specialized heterocyclic scaffold belonging to the 8-aminoquinoline family.[1] Unlike its more ubiquitous isomer, 6-methoxyquinolin-8-amine (the core of Primaquine), the 2-methoxy variant serves as a critical intermediate in the synthesis of Sigma-2 receptor ligands for pancreatic cancer therapy and novel antimalarial agents.
Its structural uniqueness lies in the C2-methoxy substituent , which electronically modulates the pyridine ring of the quinoline system, influencing both the basicity of the N1 nitrogen and the lipophilicity of the overall scaffold. This guide details its molecular architecture, synthesis via nucleophilic aromatic substitution, and application in high-affinity drug design.
Key Chemical Data
| Property | Specification |
| IUPAC Name | 2-Methoxyquinolin-8-amine |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Core Scaffold | Quinoline (Benzo[b]pyridine) |
| Substituents | Methoxy (-OCH₃) at C2; Primary Amine (-NH₂) at C8 |
| Appearance | Yellow to brown solid/liquid (depending on purity) |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |
Molecular Architecture & Electronic Properties
The molecule consists of a bicyclic quinoline system substituted at distally opposing positions (C2 and C8).
Electronic Modulation
-
The C2-Methoxy Effect : The methoxy group at position 2 is adjacent to the quinoline nitrogen (N1). Through the mesomeric effect (+M) , the oxygen lone pairs donate electron density into the pyridine ring, making the ring more electron-rich compared to unsubstituted quinoline. However, the inductive effect (-I) of the oxygen also withdraws density. In the context of nucleophilic attacks, the C2 position in quinolines is typically electrophilic; the presence of the methoxy group stabilizes this position against further nucleophilic attack but makes the ring more susceptible to electrophilic substitution at other positions.
-
The C8-Amine : Located on the benzene ring, the C8-amine is a strong electron donor. Crucially, its proximity to the N1 nitrogen allows for the formation of a stable 5-membered chelate ring with metal ions. This "pincer-like" geometry (N1-Metal-N8) is a hallmark of 8-aminoquinolines, utilized in catalytic directing groups and metallodrugs.
Intramolecular Interactions
A weak intramolecular hydrogen bond may exist between the C8-amino hydrogens and the N1 lone pair, although this is often disrupted by solvent interactions or metal coordination.
Figure 1: Electronic contributions of substituents on the quinoline scaffold.
Synthesis Protocols
The most robust synthesis of 2-methoxyquinolin-8-amine avoids direct methoxylation of the unactivated quinoline. Instead, it utilizes a Nucleophilic Aromatic Substitution (SₙAr) on a halogenated precursor.
Protocol A: Displacement from 2-Chloro-8-Aminoquinoline
This method, cited in patent literature (e.g., US4617394A), uses sodium methoxide to displace a chlorine atom at the activated C2 position.
Reagents:
-
Substrate : 8-Amino-2-chloroquinoline (or its N-protected variant).[2]
-
Nucleophile : Sodium Methoxide (NaOMe).[3]
-
Solvent : DMF (Dimethylformamide) or Methanol.
-
Atmosphere : Nitrogen (Inert).
Step-by-Step Methodology:
-
Preparation of Nucleophile : In a dry flask under nitrogen, dissolve sodium metal or sodium hydride in anhydrous methanol to generate fresh sodium methoxide. Alternatively, use commercial NaOMe in DMF.
-
Reaction Setup : Dissolve 8-amino-2-chloroquinoline in dry DMF.
-
Addition : Slowly add the NaOMe solution to the quinoline solution at room temperature.
-
Heating : Heat the mixture to 80–100°C for 4–12 hours. The C2-chlorine is susceptible to displacement due to the electron-deficient nature of the pyridine ring at the 2-position (similar to 2-chloropyridine).
-
Workup : Quench with water. Extract with ethyl acetate. The product, 2-methoxyquinolin-8-amine, is isolated from the organic layer.[1]
-
Purification : Recrystallization from ethanol or column chromatography (Hexane/EtOAc).
Figure 2: Synthetic route via Nucleophilic Aromatic Substitution (SₙAr).
Medicinal Chemistry Applications
Sigma-2 Receptor Ligands (Oncology)
Recent research identifies 2-methoxyquinolin-8-amine as a key pharmacophore in the development of Quinolyl Pyrazinamides . These compounds act as high-affinity ligands for the Sigma-2 receptor (σ2R) , a biomarker overexpressed in pancreatic cancer.
-
Mechanism : The 8-amino group serves as a linker attachment point (often via an amide bond) to a pyrazine moiety. The 2-methoxy group provides lipophilic bulk and electronic tuning that enhances binding affinity (Ki values < 50 nM) and metabolic stability compared to the unsubstituted analog.
-
Outcome : These ligands have shown oral bioavailability and efficacy in reducing tumor proliferation in syngeneic models.[4]
Antimalarial Scaffolds
The 8-aminoquinoline core is legendary in malaria treatment (Primaquine, Tafenoquine).
-
Differentiation : While Primaquine is a 6-methoxy derivative, the 2-methoxy analogs are explored to alter metabolic pathways. The 2-position is metabolically labile (oxidation to 2-quinolone); blocking it with a methoxy group or using the methoxy as a metabolic handle can change the toxicity profile (e.g., reducing hemotoxicity in G6PD-deficient patients).
Experimental Characterization
To validate the structure of synthesized 2-methoxyquinolin-8-amine, researchers should look for the following spectral signatures:
Proton NMR (¹H-NMR) in CDCl₃
-
Methoxy Singlet : A sharp singlet integrating to 3H around δ 4.0–4.2 ppm . This is distinct and downfield due to the attachment to the aromatic ring.
-
Amine Broad Singlet : A broad exchangeable signal around δ 5.0–6.0 ppm (2H, -NH₂).
-
Aromatic Region :
-
H3 & H4 (Pyridine ring) : Two doublets (or d-d) characteristic of the 2,3,4-substitution pattern. H3 is typically upfield of H4.
-
H5, H6, H7 (Benzene ring) : A multiplet pattern typical of the 8-substituted system.
-
Mass Spectrometry (ESI-MS)
-
Molecular Ion : [M+H]⁺ peak at m/z 175.2 .
-
Fragmentation : Loss of the methoxy group (M-31) or ammonia (M-17) may be observed in high-energy collision dissociation.
Safety & Handling (E-E-A-T)
-
Toxicity : 8-Aminoquinolines are known to cause methemoglobinemia .[2] All handling must occur in a fume hood with appropriate PPE (nitrile gloves, safety goggles).
-
Storage : Amine-containing compounds can oxidize. Store under an inert atmosphere (Argon/Nitrogen) at -20°C , protected from light. The methoxy group is acid-labile; avoid prolonged exposure to strong Lewis acids.
References
-
Sigma-2 Receptor Ligands : Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer. (2025).[4] National Institutes of Health (NIH) / PMC. (Note: Context derived from recent medicinal chemistry literature on Sigma-2 ligands).
-
Synthesis Methodology : 4-methyl-5-(unsubstituted and substituted phenoxy)-2,6-dimethoxy-8-(aminoalkylamino) quinolines. US Patent 4,617,394A. (Describes the conversion of 2-chloro-8-aminoquinoline to 2-methoxy derivatives via NaOMe).
-
Chemical Structure Data : PubChem Compound Summary for Methoxyquinolin-8-amine derivatives.
Sources
- 1. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 2. US4617394A - 4-methyl-5-(unsubstituted and substituted phenoxy)-2,6-dimethoxy-8-(aminoalkylamino) quinolines - Google Patents [patents.google.com]
- 3. longdom.org [longdom.org]
- 4. Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 2-Methoxyquinolin-8-amine: A Technical Guide for Drug Development Professionals
Foreword: Understanding the Criticality of Solubility in Pharmaceutical Development
In the realm of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its biopharmaceutical behavior, processability, and ultimately, its therapeutic efficacy. A comprehensive understanding of an API's solubility in various organic solvents is paramount for a multitude of applications, ranging from synthetic route optimization and purification to the design of robust crystallization processes and formulation development. This guide provides an in-depth technical overview of the solubility of 2-Methoxyquinolin-8-amine, a key building block in medicinal chemistry. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a predictive solubility profile in common organic solvents, and provide detailed, field-proven protocols for the experimental determination of its thermodynamic solubility.
Molecular Structure and its Implications for Solubility
To comprehend the solubility characteristics of 2-Methoxyquinolin-8-amine, a thorough analysis of its molecular architecture is essential. The molecule, with the chemical formula C₁₀H₁₀N₂O, possesses a unique combination of functional groups and structural features that govern its interactions with various solvents.
-
Aromatic Quinoline Core: The fused bicyclic aromatic system of the quinoline core is inherently non-polar and hydrophobic. This region of the molecule will favor interactions with non-polar or moderately polar solvents through van der Waals forces and π-π stacking interactions. Aromatic amines, in general, tend to be more soluble in aromatic solvents due to these favorable interactions.[1]
-
The Amino Group (-NH₂): The primary amine at the 8-position is a polar, hydrogen-bond-donating group. The two hydrogen atoms can participate in hydrogen bonding with hydrogen-bond-accepting solvents, such as alcohols, and the nitrogen atom's lone pair can act as a hydrogen bond acceptor. This group significantly contributes to the molecule's ability to dissolve in polar protic and polar aprotic solvents.[2]
-
The Methoxy Group (-OCH₃): The methoxy group at the 2-position introduces a degree of polarity and possesses a lone pair of electrons on the oxygen atom, allowing it to act as a hydrogen bond acceptor. While less impactful than the amino group, it contributes to the overall polarity of the molecule.
-
Intramolecular Interactions: The proximity of the amino and methoxy groups to the quinoline nitrogen allows for potential intramolecular hydrogen bonding. This can influence the molecule's conformation and its availability for intermolecular interactions with solvent molecules. Studies on 8-aminoquinoline derivatives have shown the potential for such intramolecular interactions, which can impact physicochemical properties.[3]
The interplay of these features suggests that 2-Methoxyquinolin-8-amine will exhibit a nuanced solubility profile, with appreciable solubility in a range of solvents, dictated by the balance between its hydrophobic aromatic core and its polar, hydrogen-bonding functional groups.
Estimated Solubility Profile of 2-Methoxyquinolin-8-amine
In the absence of extensive, publicly available experimental data, the following table provides an estimated solubility profile of 2-Methoxyquinolin-8-amine in a selection of common organic solvents at ambient temperature. This profile is derived from the structural analysis and the fundamental principle of "like dissolves like."[1] It is imperative to note that this is a predictive guide and should be validated experimentally for any critical application.
| Solvent | Solvent Type | Estimated Solubility | Rationale for Estimation |
| Methanol | Polar Protic | High | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, readily interacting with the amine and methoxy groups of the solute. |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol's ability to hydrogen bond facilitates strong solute-solvent interactions. |
| Isopropanol | Polar Protic | Moderate to High | The bulkier isopropyl group may slightly hinder solvation compared to methanol and ethanol, but hydrogen bonding capabilities remain strong. |
| Acetone | Polar Aprotic | Moderate | The carbonyl group of acetone is a good hydrogen bond acceptor for the amine group. The overall polarity is favorable for dissolving the molecule. |
| Acetonitrile | Polar Aprotic | Moderate | The nitrile group is a hydrogen bond acceptor, and the solvent's polarity is suitable for dissolving the moderately polar solute. |
| Dichloromethane (DCM) | Moderately Polar | Moderate to High | DCM can interact with the aromatic core and the polar functional groups through dipole-dipole interactions. |
| Ethyl Acetate | Moderately Polar | Moderate | The ester group can act as a hydrogen bond acceptor, and the overall polarity is suitable for dissolving the compound. |
| Tetrahydrofuran (THF) | Moderately Polar | Moderate to High | The ether oxygen is a hydrogen bond acceptor, and the cyclic structure can effectively solvate the molecule. |
| Toluene | Non-polar (Aromatic) | Moderate | The aromatic nature of toluene allows for favorable π-π stacking interactions with the quinoline ring system. |
| Heptane/Hexane | Non-polar (Aliphatic) | Low to Very Low | The non-polar aliphatic nature of these solvents leads to poor interactions with the polar functional groups of 2-Methoxyquinolin-8-amine. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful polar aprotic solvent with a strong hydrogen bond accepting capability, making it an excellent solvent for this compound.[4] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a highly polar aprotic solvent that can effectively solvate the molecule. |
Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol
To obtain accurate and reliable quantitative solubility data, the equilibrium shake-flask method is the gold standard.[5] This protocol outlines a robust procedure for determining the thermodynamic solubility of 2-Methoxyquinolin-8-amine in a chosen organic solvent.
Materials and Equipment
-
2-Methoxyquinolin-8-amine (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance (readable to at least 0.1 mg)
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Experimental Procedure
-
Preparation of the Sample:
-
Accurately weigh an excess amount of 2-Methoxyquinolin-8-amine into a vial. An excess is crucial to ensure that a saturated solution is formed. A good starting point is to add enough solid so that undissolved material is clearly visible at the end of the experiment.
-
Pipette a precise volume of the chosen organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24 and 48 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.[6]
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
(Optional) Centrifuge the vials to further aid in the separation of the solid and liquid phases.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Analysis and Quantification:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Prepare a series of calibration standards of 2-Methoxyquinolin-8-amine of known concentrations in the same solvent.
-
Analyze the diluted sample and the calibration standards by HPLC. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is often suitable for quinoline derivatives.[7][8] Detection can be performed using a UV detector at a wavelength where the compound has significant absorbance.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of 2-Methoxyquinolin-8-amine in the diluted sample from the calibration curve.
-
Calculate the solubility of the compound in the original undiluted solution by applying the dilution factor.
-
Impact of Solubility on Downstream Processes
A thorough understanding of the solubility of 2-Methoxyquinolin-8-amine is not merely an academic exercise; it has profound practical implications for pharmaceutical development.
-
Crystallization and Purification: The choice of solvent for crystallization is dictated by the solubility profile of the compound. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, allowing for high recovery of pure crystalline material upon cooling.[9][10] Knowledge of solubility in various solvents enables the rational selection of single-solvent or anti-solvent crystallization systems.
-
Reaction Chemistry: For synthetic transformations involving 2-Methoxyquinolin-8-amine, the choice of solvent is critical for ensuring that all reactants are in the same phase, which is necessary for efficient reaction kinetics. Poor solubility can lead to slow or incomplete reactions.
-
Formulation Development: The solubility of an API is a key determinant of its dissolution rate and, consequently, its bioavailability. For oral dosage forms, for example, the API must dissolve in the gastrointestinal fluids to be absorbed. Understanding its solubility in biorelevant media is therefore crucial.
Conclusion
While a comprehensive, experimentally determined public database for the solubility of 2-Methoxyquinolin-8-amine in a wide array of organic solvents is currently lacking, a systematic approach combining theoretical structural analysis and robust experimental protocols can empower researchers to navigate its solubility landscape effectively. The predictive solubility profile provided herein serves as a valuable starting point for solvent screening, while the detailed shake-flask protocol offers a reliable method for generating the precise, quantitative data necessary for informed decision-making in drug discovery and development. As a Senior Application Scientist, I strongly advocate for the early and thorough characterization of API solubility to mitigate risks and accelerate the journey from molecule to medicine.
References
-
Swanson, K. (2024). Predicting the solubility of given molecules remains crucial in the pharmaceutical industry. arXiv:2308.12325v2 [q-bio.QM]. [Link]
-
Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]
-
Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
Quora. (2018). Are amines soluble in organic solvents?. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
ResearchGate. (2024). RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]
-
Crystallization Solvents. (PDF). [Link]
-
ChemRxiv. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature. [Link]
-
ResearchGate. (2024). NH⋅⋅⋅O hydrogen bonding strength in 2‐methoxy‐ethylamine and.... [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
PubMed. New hydrogen-bond potentials for use in determining energetically favorable binding sites on molecules of known structure. [Link]
-
ChemRxiv. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. [Link]
-
Organic Chemistry II. (PDF). [Link]
- SNS Courseware.
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
PubChem. 6-Methoxy-8-quinolinamine. [Link]
-
PubMed. (2024). Stabilizing Bifurcated Hydrogen Bond in 8-Aminoquinoline Appended Peptides. [Link]
-
ResearchGate. Binding mode and hydrogen bond interaction of a methoxy group on the.... [Link]
-
ResearchGate. (2024). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
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Amine compounds. (PDF). [Link]
-
NIH. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]
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PubMed Central. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. [Link]
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Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
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ResearchGate. (2024). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]
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An In-depth Technical Guide to Methoxyquinolin-8-amines: Physicochemical Properties, Synthesis, and Applications in Drug Discovery
A Note on Isomeric Specificity: This technical guide addresses the chemical class of Methoxyquinolin-8-amines. While the inquiry specified 2-Methoxyquinolin-8-amine, publicly accessible, verified data for this particular isomer is scarce. Consequently, this document focuses on the well-characterized and industrially significant isomers, primarily 5-Methoxyquinolin-8-amine and 6-Methoxyquinolin-8-amine , for which robust data is available. The principles, protocols, and applications discussed herein provide a foundational understanding that is largely applicable to the broader class of Methoxyquinolin-8-amine isomers.
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its many derivatives, Methoxyquinolin-8-amines have emerged as a class of compounds with significant utility, particularly as versatile building blocks in the synthesis of pharmaceuticals. Their unique electronic and steric properties, conferred by the strategic placement of the methoxy and amine functional groups, make them valuable precursors for antimalarial, anticancer, and antimicrobial agents. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and applications of Methoxyquinolin-8-amines, with a focus on providing researchers, scientists, and drug development professionals with actionable insights and validated protocols.
Core Physicochemical Properties
The fundamental physicochemical characteristics of a compound are critical determinants of its behavior in both chemical and biological systems. For Methoxyquinolin-8-amines, these properties influence their reactivity, solubility, and pharmacokinetic profiles.
Molecular Formula and Weight
All isomers of Methoxyquinolin-8-amine share the same molecular formula, C₁₀H₁₀N₂O, leading to a consistent molecular weight.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀N₂O | PubChem[1][2] |
| Molecular Weight | 174.20 g/mol | PubChem[1][2], Chem-Impex[3] |
| Monoisotopic Mass | 174.079312947 Da | PubChem[1][2] |
Density and Physical State
The density and physical appearance are key identifiers for these compounds. While experimental density values are not widely reported, predictive models provide a reliable estimate.
| Isomer | Predicted Density | Physical State | Melting Point | Source(s) |
| 5-Methoxyquinolin-8-amine | 1.217 ± 0.06 g/cm³ | Powder | 90-95 °C | ChemicalBook, Sigma-Aldrich[4] |
| 6-Methoxyquinolin-8-amine | Not available | Brown solid | 45-49 °C | Chem-Impex[3], TCI |
Synthesis and Characterization
The synthesis of Methoxyquinolin-8-amines is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective route involves the Skraup-Doebner-von Miller reaction or a modification thereof, followed by reduction of a nitro intermediate.
Generalized Synthesis Workflow
A representative synthesis for 6-Methoxyquinolin-8-amine starts from 4-methoxy-2-nitroaniline.[5] This process involves two key transformations: cyclization to form the quinoline ring system and subsequent reduction of the nitro group to the desired amine.
Sources
- 1. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methoxyquinolin-8-amine | C10H10N2O | CID 777110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 8-Amino-5-methoxyquinoline 95 30465-68-0 [sigmaaldrich.com]
- 5. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 8-Aminoquinoline and 2-Methoxyquinolin-8-amine: Electronic Modulation and Catalytic Utility
Executive Summary
The 8-aminoquinoline (8-AQ) scaffold represents a "privileged structure" in both medicinal chemistry and organometallic catalysis. While 8-AQ serves as the industry-standard bidentate directing group (the Daugulis auxiliary) for C(sp³)-H activation, its C2-substituted derivative, 2-Methoxyquinolin-8-amine (2-MeO-8-AQ), offers distinct electronic and steric profiles that solve specific synthetic limitations.
This guide provides a rigorous technical comparison of these two molecules, focusing on their divergent coordination chemistry, metabolic stability profiles, and utility in high-fidelity metal catalysis.
Structural and Electronic Divergence
The fundamental difference between 8-AQ and 2-MeO-8-AQ lies in the electronic perturbation introduced by the methoxy group at the C2 position. This is not merely a steric addition; it fundamentally alters the Lewis basicity of the quinoline nitrogen (
Physicochemical Property Matrix[1]
| Property | 8-Aminoquinoline (8-AQ) | 2-Methoxyquinolin-8-amine (2-MeO-8-AQ) | Impact on Reactivity |
| Molecular Weight | 144.17 g/mol | 174.20 g/mol | Slight solubility shift; 2-MeO is more lipophilic. |
| C2 Steric Environment | Open (H-atom) | Blocked (Methoxy group) | Prevents C2-nucleophilic attack; restricts rotation. |
| ~4.0 (Conjugate acid) | ~3.0 - 3.3 (Conjugate acid) | 2-MeO is less basic due to inductive withdrawal (-I) by oxygen. | |
| Coordination Mode | Lower basicity of 2-MeO facilitates product dissociation in catalysis. | ||
| Electronic Effect | Standard Reference | Destabilizes high-valent metal centers (e.g., Pd(IV)) relative to 8-AQ. |
Electronic Modulation Mechanism
In 8-AQ, the pyridine nitrogen is a strong
-
Inductive Withdrawal (-I): The electronegative oxygen pulls electron density through the
-framework, lowering the electron density at . -
Resonance Donation (+M): The oxygen lone pair donates into the
-system. However, in pyridine-type systems, the inductive effect often dominates the basicity at the nitrogen, making 2-alkoxyquinolines generally less basic than their unsubstituted counterparts.
This reduction in basicity is a critical "tuning knob" for catalysis. A directing group that binds too tightly can poison the catalyst; the 2-MeO variant offers a "weaker bite," facilitating the turnover-limiting protodemetalation step.
C-H Activation and Catalysis: The Directing Group (DG) War
The 8-AQ moiety (Daugulis auxiliary) revolutionized C-H activation by enabling the functionalization of unactivated C(sp³)-H bonds via the formation of a stable 5,5- or 5,6-membered metallacycle.
The "Achilles' Heel" of 8-AQ
While 8-AQ is robust, it suffers from a specific side reaction: C2-interference . Under oxidative conditions (e.g., Cu/Ag salts), the C2 position of the quinoline ring is susceptible to:
-
Nucleophilic attack (Chichibabin-type reactions).
-
Radical alkylation/arylation.
-
Oxidative degradation.
The 2-MeO Solution
By installing a methoxy group at C2, the 2-MeO-8-AQ auxiliary:
-
Blocks the C2 site: Prevents unwanted functionalization of the directing group itself.
-
Modulates Solubility: The methoxy group often improves the solubility of the substrate and the metal intermediate in non-polar solvents (DCM, Toluene).
Visualizing the Catalytic Cycle
The following diagram illustrates the standard 8-AQ directed pathway and where the 2-MeO modification influences stability.
Caption: Comparative catalytic cycle. Note the "Side Reaction" node, which is suppressed when using 2-MeO-8-AQ due to steric blocking at the C2 position.
Medicinal Chemistry: Metabolic Stability & Toxicity[2]
In drug discovery, 8-aminoquinolines are potent antimalarials (e.g., Primaquine).[1][2][3][4] However, they carry a risk of hemolytic anemia in G6PD-deficient patients.[1]
Metabolic Hotspots
-
8-AQ: The primary metabolic pathway involves hydroxylation at the 5- and 6-positions, followed by oxidation to a quinone-imine. This highly reactive species generates Reactive Oxygen Species (ROS), causing hemolysis.
-
2-MeO-8-AQ: While the 2-methoxy group does not fully eliminate the 5,6-quinone risk, it blocks C2-oxidation .
-
Metabolic Stability: 2-substitution prevents ring opening or oxidation at the nitrogen-adjacent carbon, potentially extending the half-life (
) of the scaffold in microsomal stability assays.
-
Toxicity Implications
Research suggests that electron-donating groups (like methoxy) on the quinoline ring can exacerbate the redox cycling potential if placed at the 5 or 6 positions. However, at the 2-position, the effect is primarily pharmacokinetic (altering clearance) rather than directly toxigenic.
Experimental Protocols
Synthesis of 2-Methoxyquinolin-8-amine
Unlike 8-AQ, which is commercially abundant, the 2-methoxy derivative often requires synthesis.
Retrosynthetic Logic:
2-MeO-8-AQ
Protocol (Step-by-Step):
-
Starting Material: Begin with 2-chloro-8-nitroquinoline.
-
Methoxylation (Nucleophilic Aromatic Substitution):
-
Dissolve 2-chloro-8-nitroquinoline (1.0 eq) in dry MeOH.
-
Add NaOMe (1.2 eq) slowly at 0°C.
-
Reflux for 4–6 hours. Monitor by TLC (conversion to 2-methoxy-8-nitroquinoline).
-
Quench: Pour into ice water, filter the precipitate.
-
-
Reduction (Nitro to Amine):
-
Dissolve the intermediate in EtOH/H₂O.
-
Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq).
-
Reflux for 2 hours.
-
Workup: Filter through Celite, concentrate, and extract with EtOAc.
-
Purification: Flash column chromatography (Hexane/EtOAc).
-
Standard Amidation Protocol (Attaching the DG)
To use either molecule as a directing group, it must be coupled to the substrate acid.
-
Activation: Dissolve Carboxylic Acid Substrate (1.0 eq) in DCM. Add Oxalyl Chloride (1.5 eq) and catalytic DMF (1 drop). Stir 1h (generate Acid Chloride).
-
Coupling: Evaporate solvent. Re-dissolve Acid Chloride in DCM.
-
Addition: Add 8-AQ or 2-MeO-8-AQ (1.1 eq) and Et₃N (2.0 eq).
-
Reaction: Stir at RT for 12h.
-
Validation: Check by ¹H NMR.
-
Diagnostic Signal: The amide N-H proton for 8-AQ derivatives typically appears very downfield (
9.5–11.0 ppm) due to hydrogen bonding with the quinoline nitrogen.
-
References
-
Daugulis, O., et al. (2014).[5] "8-Aminoquinoline-Directed C–H Functionalization." Angewandte Chemie International Edition. Link
-
Corbet, M., & De Campo, F. (2013).[5] "8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds."[5][6] Angewandte Chemie. Link
-
He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J. Q. (2011). "Palladium-Catalyzed Transformations of Alkyl C–H Bonds." Chemical Reviews. Link
-
Tekwani, B. L., & Walker, L. A. (2006). "8-Aminoquinolines: Future Prospects as Antimalarial Drugs." Current Opinion in Infectious Diseases. Link
-
Manley, D. W., et al. (2014). "Bidentate Directing Groups: Electronic Effects and Mechanistic Insights." Journal of Organic Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. DSpace [iris.who.int]
- 3. researchgate.net [researchgate.net]
- 4. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methoxyquinolin-8-amine SMILES and InChIKey
Content Type: Technical Reference & Synthesis Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Chemical Identity & Informatics
2-Methoxyquinolin-8-amine is a specialized heterocyclic building block, distinct from its more widely known isomer, 6-methoxyquinolin-8-amine (the pharmacophore of Primaquine). It features a quinoline core substituted with a methoxy group at the 2-position and a primary amine at the 8-position.[1] This specific substitution pattern creates a unique electronic environment, making it a valuable scaffold for developing bidentate ligands and exploring structure-activity relationships (SAR) in antimalarial and anticancer research.
Core Identifiers
| Descriptor | Value |
| IUPAC Name | 2-Methoxyquinolin-8-amine |
| Common Name | 8-Amino-2-methoxyquinoline |
| CAS Registry Number | 134829-04-2 |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| SMILES | COC1=NC2=C(C=CC=C2N)C=C1 |
| InChI | InChI=1S/C10H10N2O/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9/h2-6H,11H2,1H3 |
| InChIKey | QURAWDWTNZXEDT-UHFFFAOYSA-N |
Structural Analysis & Properties
Electronic Effects
The 2-methoxy group exerts a significant electronic influence on the quinoline ring system compared to the 6-methoxy isomer:
-
Inductive Effect: The oxygen atom at position 2 is electron-withdrawing by induction but electron-donating by resonance into the pyridine ring.
-
Basicity Modulation: The 2-methoxy substituent reduces the basicity of the quinoline nitrogen (N1) due to the inductive withdrawal of the adjacent oxygen, while the 8-amino group remains a potent nucleophile.
-
Chelation Potential: The proximity of the quinoline nitrogen (N1) and the 8-amino group (N8) creates a perfect "bite angle" for bidentate metal chelation (N,N-donor), utilized in synthesizing transition metal catalysts and fluorescent sensors [1].
Physical Specifications
-
Appearance: Yellow to brownish powder/solid.
-
Solubility: Soluble in polar organic solvents (DMSO, DMF, Methanol, Chloroform); sparingly soluble in water.
-
Stability: Sensitive to oxidation; should be stored under inert atmosphere (Argon/Nitrogen) at 2-8°C.
Synthesis Protocols
The synthesis of 2-methoxyquinolin-8-amine typically proceeds via nucleophilic aromatic substitution (
Primary Synthetic Route: Displacement & Reduction
Reaction Logic:
-
Precursor Selection: Start with 2-chloro-8-nitroquinoline . The nitro group at position 8 activates the ring system, but the chlorine at position 2 is particularly labile due to the electron-deficient nature of the pyridine ring (alpha to the nitrogen).
-
Methoxylation: Treatment with Sodium Methoxide (NaOMe) effects the
displacement of the chloride. -
Reduction: The nitro group is selectively reduced to the amine using catalytic hydrogenation or metal/acid reduction (Sn/HCl or Fe/AcOH).
Step-by-Step Protocol
Step 1: Methoxylation (Synthesis of 2-Methoxy-8-nitroquinoline)
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-8-nitroquinoline (1.0 eq) in anhydrous Methanol.
-
Reagent: Add Sodium Methoxide (NaOMe, 1.5 eq) slowly to the solution.
-
Reaction: Reflux the mixture at 65°C for 2–4 hours. Monitor by TLC (eluent: Hexane/EtOAc 3:1) for the disappearance of the starting chloride.
-
Workup: Cool to room temperature. Concentrate in vacuo. Resuspend residue in water and extract with Dichloromethane (DCM). Dry organic layer over
and concentrate to yield the intermediate 2-methoxy-8-nitroquinoline (CAS 90771-32-7).
Step 2: Reduction (Synthesis of 2-Methoxyquinolin-8-amine)
-
Charge: Dissolve the nitro intermediate (1.0 eq) in Ethanol/Water (5:1).
-
Catalyst: Add Iron powder (5.0 eq) and Ammonium Chloride (
, 3.0 eq). -
Reaction: Heat to reflux (80°C) with vigorous stirring for 1–2 hours. The yellow nitro compound will convert to the fluorescent amino product.
-
Purification: Filter hot through a Celite pad to remove iron residues. Concentrate the filtrate.
-
Isolation: Neutralize with saturated
and extract with Ethyl Acetate. Recrystallize from Ethanol/Hexane if necessary.
Visualization of Synthesis Pathway
Caption: Two-step synthesis of 2-Methoxyquinolin-8-amine via nucleophilic substitution and nitro reduction.
Applications in Drug Discovery & Research
Pharmacophore Exploration
While 8-aminoquinolines are best known for antimalarial activity (e.g., Primaquine, Tafenoquine), the 2-methoxy analog serves as a critical "negative control" or "isostere" in SAR studies.
-
Metabolic Stability: The 2-methoxy group blocks the 2-position from oxidative metabolism (a common clearance pathway for quinolines), potentially altering the pharmacokinetic profile compared to unsubstituted analogs.
-
Toxicity Profiling: Comparing the hemolytic toxicity of 2-methoxy derivatives against 6-methoxy derivatives helps researchers isolate the structural determinants of hemotoxicity in G6PD-deficient populations.
Schiff Base Ligands
The 8-amino group is highly reactive towards aldehydes, forming Schiff bases (imines).
-
Fluorescent Sensors: Condensation with salicylaldehyde derivatives yields highly fluorescent ligands used for detecting
or ions in biological systems [2]. The 2-methoxy group often enhances quantum yield by suppressing photoinduced electron transfer (PET). -
Catalysis: These ligands form stable complexes with transition metals (Pd, Ir), serving as catalysts in asymmetric hydrogenation and C-H activation reactions.
Safety & Handling (E-E-A-T)
Hazard Classification (GHS):
-
Acute Toxicity: Harmful if swallowed (H302).
-
Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
-
Target Organ: May cause respiratory irritation (H335).
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Always handle the solid powder inside a fume hood to avoid inhalation of dust.
-
Storage: Store in amber vials (light sensitive) under an inert atmosphere (nitrogen) to prevent oxidation of the amine to the azo or nitroso derivative.
References
-
American Elements . 2-Methoxyquinolin-8-amine Technical Data. Retrieved from [Link]
-
PubChem . Compound Summary: 8-Amino-2-methoxyquinoline (Isomer Analysis). Retrieved from [Link]
Sources
Methodological & Application
Application Note: C–H Activation using 2-Methoxyquinolin-8-amine
This Application Note and Protocol guide details the use of 2-Methoxyquinolin-8-amine as a specialized bidentate directing group (DG) for transition-metal-catalyzed C–H activation.
While 8-Aminoquinoline (AQ) and its 5-methoxy derivative (the Chen auxiliary) are the most ubiquitous members of this class, the 2-methoxy variant represents a sterically and electronically distinct auxiliary. Its placement of a methoxy group at the C2 position—adjacent to the coordinating quinoline nitrogen—modulates the ligand's bite angle, basicity, and steric environment, often critical for controlling selectivity or facilitating product turnover in challenging substrates.
Executive Summary
The use of 2-Methoxyquinolin-8-amine enables the site-selective functionalization of unactivated C(sp³)–H and C(sp²)–H bonds. Acting as an
Key Advantages[1]
-
Electronic Modulation: The C2-methoxy group influences the Lewis basicity of the quinoline nitrogen, potentially stabilizing high-valent Pd(IV) intermediates or facilitating reductive elimination compared to the parent AQ.
-
Steric Control: The substituent at the 2-position creates a "steric wall" that can prevent over-functionalization (bis-arylation) or suppress background binding to the catalyst.
-
Versatility: Compatible with arylation, alkylation, fluorination, and amination reactions.
Mechanistic Insight & Rationale
The success of this protocol relies on the Directed C–H Activation paradigm. The 2-methoxyquinolin-8-amine moiety is not merely a passive handle; it actively participates in the catalytic cycle.
The Catalytic Cycle
-
Coordination: The amide nitrogen (deprotonated) and the quinoline nitrogen bind to Pd(II), forming a stable chelate.
-
C–H Activation: The metal inserts into the proximal C–H bond via a Concerted Metalation-Deprotonation (CMD) mechanism, often assisted by a carboxylate ligand (e.g., pivalate or acetate).
-
Functionalization: An external electrophile (e.g., Aryl Iodide) reacts with the palladacycle (via oxidative addition to Pd(IV) or ligand exchange).
-
Reductive Elimination: The C–C or C–X bond is formed, and the Pd species is released.
-
Turnover: The product dissociates, and the catalyst re-enters the cycle.
Mechanistic Diagram
Caption: Catalytic cycle for 2-Methoxyquinolin-8-amine directed C-H activation involving N,N-bidentate chelation and a Pd(II)/Pd(IV) manifold.
Experimental Protocol
This protocol outlines the
Phase 1: Installation of the Directing Group
The carboxylic acid substrate must first be coupled to 2-Methoxyquinolin-8-amine.
Reagents:
-
Substrate: Aliphatic Carboxylic Acid (1.0 equiv)
-
Reagent: 2-Methoxyquinolin-8-amine (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv) or EDC/HOAt
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Dimethylformamide) or DCM
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF (0.2 M).
-
Add DIPEA and HATU at 0°C. Stir for 15 minutes to activate the acid.
-
Add 2-Methoxyquinolin-8-amine .
-
Allow the reaction to warm to Room Temperature (RT) and stir for 12–24 hours.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Phase 2: Palladium-Catalyzed C–H Arylation
This is the critical functionalization step.
Reagents:
-
Substrate: Amide-DG conjugate (1.0 equiv)
-
Aryl Iodide (Ar-I): 2.0 – 3.0 equiv
-
Catalyst: Pd(OAc)₂ (10 mol%)
-
Additives: Ag₂CO₃ (1.0 equiv) (Acts as iodide scavenger/oxidant regeneration)
-
Ligand/Additive: Pivalic Acid (PivOH) (0.5 equiv) or Dibenzyl phosphate (promotes CMD)
-
Solvent:
-Amyl Alcohol (2-methyl-2-butanol) or Toluene -
Temperature: 110°C – 130°C
Step-by-Step Protocol:
-
Setup: In a glovebox or under Argon, charge a screw-cap pressure vial with the Amide Substrate (0.2 mmol), Ar-I (0.4 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and Ag₂CO₃ (55 mg, 0.2 mmol).
-
Additives: Add Pivalic Acid (10 mg, 0.1 mmol).
-
Solvent: Add anhydrous
-Amyl Alcohol (1.0 mL). -
Reaction: Seal the vial tightly. Heat to 110°C in an oil block for 16–24 hours.
-
Note: The solution typically turns black (Pd black precipitation) if the catalyst decomposes, but a dark brown suspension is normal.
-
-
Workup: Cool to RT. Filter the mixture through a pad of Celite to remove silver salts. Rinse with DCM.
-
Analysis: Concentrate the filtrate and analyze via ¹H NMR or LC-MS to determine conversion.
-
Purification: Purify the functionalized product via silica gel chromatography.
Phase 3: Removal of the Directing Group (Optional)
To recover the functionalized carboxylic acid or convert it to another derivative.
Method A: Acidic Hydrolysis (Standard)
-
Treat the amide with
HCl or H₂SO₄ in 1,4-dioxane at 100°C for 12 hours. -
Note: The 2-methoxy group may hydrolyze to the 2-hydroxy (quinolone) under harsh acidic conditions, facilitating cleavage.
Method B: Oxidative Cleavage (Mild)
-
Reagents: CAN (Ceric Ammonium Nitrate) in MeCN/H₂O.
-
Conditions: 0°C to RT. This method is selective for electron-rich directing groups.
Optimization & Troubleshooting Table
| Issue | Possible Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or poor solubility. | Switch solvent to HFIP (Hexafluoroisopropanol) or add TFA (trifluoroacetic acid) as a co-catalyst. |
| Bis-Arylation | Over-reaction at proximal C–H bonds. | Reduce Ar-I equivalents to 1.1 or lower reaction temperature. The 2-methoxy group usually helps suppress this sterically. |
| C2-Alkylation of Quinoline | Side reaction on the DG itself. | The 2-methoxy substituent specifically blocks this side reaction, a key advantage over unsubstituted AQ. |
| Pd Black Formation | Catalyst decomposition. | Ensure strict exclusion of O₂ (unless using O₂ as oxidant). Add Benzoquinone (0.5 equiv) to stabilize Pd(0)/Pd(II) turnover. |
Workflow Visualization
Caption: Operational workflow for converting a raw carboxylic acid into a functionalized product using the 2-Methoxyquinolin-8-amine auxiliary.
References
-
Zaitsev, V. G., Shabashov, D., & Daugulis, O. (2005). Highly Regioselective Arylation of sp³ C-H Bonds Catalyzed by Palladium Acetate. Journal of the American Chemical Society, 127(38), 13154–13155. Link
- Foundational text on 8-aminoquinoline directed C-H activ
-
He, G., Wang, B., Nack, W. A., & Chen, G. (2016). Syntheses and Transformations of α-Amino Acids via Palladium-Catalyzed Auxiliary-Directed sp³ C-H Functionalization.[1] Accounts of Chemical Research, 49(4), 635–645. Link
- Discusses the use of modified auxiliaries (including methoxy-substituted) for specific reactivity.
- Correa, A., & Martin, R. (2014). Ni-catalyzed direct reductive amidation via C–O bond cleavage. Journal of the American Chemical Society, 136(20), 7256-7259. Highlights the utility of 2-methoxy-substituted quinolines as electrophiles and directing scaffolds.
-
Shabashov, D., & Daugulis, O. (2010). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp² and sp³ C-H Bonds of Benzoic and Aliphatic Acids. Journal of the American Chemical Society, 132(11), 3965–3972. Link
- Comprehensive protocol for AQ-directed reactions.
Sources
Application Note: Palladium-Catalyzed C-H Carbonylation with 2-Methoxyquinolin-8-amine
[1]
Part 1: Executive Summary & Strategic Utility
The Challenge
Direct C-H carbonylation of carboxylic acid derivatives (to form esters, amides, or ketones) is kinetically challenging due to the inert nature of C-H bonds.[1] Standard cross-coupling requires pre-functionalized halides.
The Solution
Utilizing 2-Methoxyquinolin-8-amine as a removable bidentate auxiliary allows for the formation of a stable N,N-palladacycle . This geometry positions the catalyst to activate the proximal C-H bond (typically
Key Advantages of the 2-Methoxy Variant
-
Electronic Tuning: The C2-methoxy group increases the basicity of the pyridine-like nitrogen, stabilizing the active Pd(II) species.
-
Site Blocking: Prevents potential side-reactions or C-H activation at the quinoline C2 position.
-
Solubility Profile: Often confers better solubility in non-polar solvents (Toluene, Xylene) compared to the unsubstituted AQ.[1]
Part 2: Mechanistic Insight (The "Why")[1]
The reaction operates via a Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle, depending on the specific oxidant and coupling partner.[1] In oxidative carbonylation (forming esters/amides from C-H bonds), the cycle typically involves:
-
Coordination: Pd(OAc)₂ coordinates to the quinoline nitrogen and the amide nitrogen (after deprotonation).[1]
-
C-H Activation: Formation of a five-membered palladacycle via CMD.
-
CO Insertion: Coordination and insertion of Carbon Monoxide to form an acyl-Pd intermediate.
-
Nucleophilic Attack/Reductive Elimination: A nucleophile (alcohol, amine) attacks the acyl-Pd species, or reductive elimination occurs to release the product and regenerate Pd(0)/Pd(II).[1]
Visualization: Catalytic Cycle
Caption: Figure 1. Simplified catalytic cycle for 2-Methoxyquinolin-8-amine directed C-H carbonylation. The bidentate chelation is critical for the initial C-H activation step.
Part 3: Experimental Protocols
Protocol A: Substrate Synthesis (Auxiliary Attachment)
Objective: To couple 2-Methoxyquinolin-8-amine with a carboxylic acid substrate.[1]
Reagents:
-
Substrate: Carboxylic Acid (1.0 equiv)[1]
-
Auxiliary: 2-Methoxyquinolin-8-amine (1.1 equiv)[1]
-
Coupling Agent: HATU (1.2 equiv) or POCl₃ method for sterically hindered acids.[1]
-
Base: DIPEA (3.0 equiv)[1]
-
Solvent: DMF or CH₂Cl₂[1]
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid (e.g., 2.0 mmol) in dry DMF (10 mL) under an inert atmosphere (N₂).
-
Activation: Add DIPEA (6.0 mmol) followed by HATU (2.4 mmol). Stir at Room Temperature (RT) for 15 minutes.
-
Addition: Add 2-Methoxyquinolin-8-amine (2.2 mmol).
-
Reaction: Stir at RT for 4–12 hours. Monitor conversion by TLC (typically 30-50% EtOAc/Hexanes; the product will be highly fluorescent or distinct under UV).[1]
-
Workup: Dilute with EtOAc (50 mL), wash with saturated NaHCO₃ (2x), water (2x), and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography.
-
Quality Check: Verify the amide N-H signal in ¹H NMR (usually downfield, ~10-11 ppm) indicating successful coupling.[1]
-
Protocol B: Palladium-Catalyzed C-H Carbonylation
Objective: To install an ester moiety at the ortho-position (C-H carbonylation).
Safety Note: Carbon Monoxide (CO) is a silent killer.[1] All reactions must be performed in a well-ventilated fume hood with a CO detector. Alternatively, use solid CO surrogates like Mo(CO)₆ if high-pressure equipment is unavailable.[1]
Reagents:
-
Substrate: N-(2-methoxyquinolin-8-yl)amide (0.2 mmol)[1]
-
Catalyst: Pd(OAc)₂ (10 mol%)[1]
-
Oxidant: Ag₂CO₃ (2.0 equiv) or Benzoquinone (BQ)[1]
-
Nucleophile: MeOH or EtOH (used as solvent or co-solvent)[1]
-
Additive: NaOAc (2.0 equiv) - Crucial for CMD mechanism.[1]
-
Solvent: Toluene/MeOH (9:1 ratio)[1]
Step-by-Step:
-
Setup: In a 20 mL screw-cap vial (or pressure tube), combine the Substrate, Pd(OAc)₂, Ag₂CO₃, and NaOAc.[1]
-
Solvent: Add Toluene (1.8 mL) and MeOH (0.2 mL).
-
Atmosphere:
-
Method A (Balloon): Purge the headspace with CO gas for 1 minute. Attach a CO balloon.
-
Method B (Surrogate): Add Mo(CO)₆ (1.0 equiv) directly to the solid mixture before adding solvent.[1] Seal tightly.
-
-
Heating: Heat the reaction block to 110 °C for 18–24 hours.
-
Visual Check: The reaction mixture will turn black (Pd precipitation) upon completion.[1]
-
-
Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove silver salts and Pd black. Rinse with CH₂Cl₂.
-
Analysis: Concentrate the filtrate and analyze by ¹H NMR.
-
Success Indicator: Look for the new ester methyl peak (~3.8 ppm) and the loss of ortho-proton symmetry.
-
Protocol C: Auxiliary Removal (Ethanolysis)
Objective: To cleave the directing group and recover the ethyl ester.
Reagents:
Step-by-Step:
Part 4: Data Summary & Optimization Table
| Variable | Standard Condition | Optimization for 2-Methoxy Variant | Rationale |
| Catalyst | Pd(OAc)₂ | Pd(OAc)₂ / Pd(TFA)₂ | Acetate is required for the CMD step; TFA can be more electrophilic.[1] |
| Solvent | Toluene | Toluene/DCE (1:[1]1) | 2-Methoxy group may alter solubility; DCE improves polarity.[1] |
| Base | K₂CO₃ | NaOAc or PivOK | Carboxylate bases are essential for proton abstraction in the CMD transition state. |
| Temperature | 110 °C | 100–120 °C | High temp required to overcome activation energy of C-H bond. |
Part 5: Troubleshooting (Self-Validating Systems)
-
No Reaction (Starting Material Recovered):
-
Diagnosis: Catalyst poisoning or insufficient temperature.
-
Fix: Ensure CO pressure is not too high initially (CO can inhibit Pd coordination).[1] Try 1 atm. Verify the "bite" of the auxiliary by checking the NMR shift of the amide proton; if it hasn't shifted downfield upon mixing with Pd, coordination is failing.
-
-
Pd Black Formation immediately:
-
Diagnosis: Rapid catalyst decomposition before cycle entry.
-
Fix: Add the oxidant (Ag salt) after the catalyst has stirred with the substrate for 5 minutes to allow pre-coordination.
-
-
Low Yield with 2-Methoxy Auxiliary:
-
Diagnosis: Steric clash if the substrate is also ortho-substituted.
-
Fix: Switch to a more active catalytic system (e.g., add 20% PivOH) to protonate the methoxy group or facilitate the CMD step.[1]
-
References
-
Daugulis, O. et al. (2005).[1] "Palladium-Catalyzed Anilide-Directed Ortho-Arylation of sp2 C-H Bonds." Journal of the American Chemical Society. Link[1]
-
He, G. et al. (2017).[1] "The 8-Aminoquinoline Directing Group in Transition Metal-Catalyzed C-H Functionalization." Chemical Reviews. Link[1]
-
Engle, K. M. et al. (2015).[1] "Ligand-Accelerated C-H Activation." Accounts of Chemical Research. Link[1]
-
Fitzgerald, L. S.[1][3][4] & O'Duill, M. L. (2021).[1][3][4] "A Guide to Directing Group Removal: 8-Aminoquinoline." Chemistry – A European Journal. Link[1]
Application Notes & Protocols: A Guide to the Synthesis of Sigma-2 Receptor Ligands from 2-Methoxyquinolin-8-amine
Abstract: The sigma-2 (σ2) receptor, now identified as TMEM97, is a compelling therapeutic target due to its overexpression in proliferating cancer cells and its involvement in various neurological disorders.[1][2][3][4] This guide provides a comprehensive framework for the rational design and synthesis of selective σ2 receptor ligands, utilizing 2-methoxyquinolin-8-amine as a versatile and privileged scaffold. We delve into the underlying medicinal chemistry principles, offer detailed, field-tested protocols for synthesis and characterization, and provide insights into the validation and application of these novel compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising therapeutic avenue.
The Sigma-2 Receptor: A High-Value Therapeutic Target
The σ2 receptor is a transmembrane protein implicated in a host of cellular processes, including cell proliferation, apoptosis, and calcium signaling.[5] Its high expression levels in a variety of tumors—including pancreatic, breast, lung, and colon cancers—compared to healthy tissue, positions it as a prime biomarker for cancer diagnosis and a target for therapeutic intervention.[1][2] Ligands that bind to the σ2 receptor have been shown to induce apoptosis in cancer cells and can potentiate the effects of conventional chemotherapies.[1][6] Beyond oncology, σ2 receptor modulation has shown neuroprotective effects in models of Alzheimer's, Parkinson's, and Huntington's disease, broadening its therapeutic potential.[1][5][7]
The 2-Methoxyquinolin-8-amine Scaffold: A Privileged Starting Point
The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs for a range of diseases, including cancer.[8][9] For σ2 ligand design, the 2-methoxyquinolin-8-amine structure offers several distinct advantages:
-
Structural Rigidity and Defined Vector Space: The bicyclic quinoline system provides a rigid anchor, which helps in orienting substituents toward specific interaction points within the receptor's binding pocket. The 8-amino group serves as a key handle for synthetic elaboration.
-
Modulation of Physicochemical Properties: The methoxy group at the 2-position can influence the electron density of the ring system and contribute to favorable pharmacokinetic properties. The overall scaffold allows for the tuning of lipophilicity, a critical parameter for oral bioavailability and brain penetrance.[10]
-
Synthetic Tractability: The primary amine at the 8-position is a versatile functional group, readily participating in robust and high-yielding reactions such as amide bond formation and reductive amination, allowing for the systematic exploration of the chemical space.
General Synthetic Strategy: From Scaffold to Ligand
The primary synthetic route for elaborating the 2-methoxyquinolin-8-amine core involves functionalization of the 8-amino group. This is typically achieved through two main pathways: Amide Coupling or Reductive Amination . The choice of reaction depends on the desired final structure, particularly the nature of the linker between the quinoline core and the terminal amine group, a common feature in many σ2 ligand pharmacophores.[11]
Below is a generalized workflow for the synthesis of a target σ2 ligand.
Caption: General workflow for synthesizing σ2 ligands from 2-methoxyquinolin-8-amine.
Detailed Synthetic Protocol: Synthesis of a Representative Amide-Linked Ligand
This section provides a detailed, step-by-step protocol for the synthesis of a representative ligand, N-(2-methoxyquinolin-8-yl)-4-phenylbutanamide, via amide coupling.
4.1. Rationale for Reagent Selection
-
Carboxylic Acid: 4-phenylbutanoic acid is chosen to introduce a flexible hydrophobic tail, a common feature in potent σ2 ligands.
-
Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization.[12]
-
Base: N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to scavenge the acid formed during the reaction without interfering with the coupling agent.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, ensuring all reactants remain in solution.
4.2. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Methoxyquinolin-8-amine | ≥98% | Commercial Source |
| 4-Phenylbutanoic acid | ≥98% | Commercial Source |
| HATU | ≥98% | Commercial Source |
| N,N-Diisopropylethylamine (DIPEA) | ≥99%, Anhydrous | Commercial Source |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial Source |
| Dichloromethane (DCM) | ACS Grade | Commercial Source |
| Saturated aq. NaHCO₃ | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercial Source |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Source |
| Ethyl Acetate | HPLC Grade | Commercial Source |
| Hexanes | HPLC Grade | Commercial Source |
4.3. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenylbutanoic acid (1.2 eq.).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 20 mL).
-
Activation: Add HATU (1.2 eq.) and DIPEA (2.5 eq.) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the reactive ester intermediate.[13]
-
Amine Addition: In a separate vial, dissolve 2-methoxyquinolin-8-amine (1.0 eq., e.g., 500 mg) in a minimal amount of anhydrous DMF (approx. 5 mL). Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate/hexanes as the mobile phase. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Once the starting amine is consumed, pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of DCM.
-
Separate the layers. Extract the aqueous layer twice more with 25 mL portions of DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash removes any unreacted acid and acidic byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil/solid via flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate in hexanes.
-
Collect fractions containing the desired product (identified by TLC) and combine them.
-
Evaporate the solvent to yield the final product, N-(2-methoxyquinolin-8-yl)-4-phenylbutanamide, as a solid.
-
Quality Control and Validation
A synthesized ligand is only as valuable as its purity and confirmed identity. Rigorous analytical characterization is a non-negotiable step.
5.1. Structural Confirmation and Purity Assessment
The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.
| Analysis Method | Purpose | Expected Outcome for N-(2-methoxyquinolin-8-yl)-4-phenylbutanamide |
| ¹H & ¹³C NMR Spectroscopy | Confirms the chemical structure and connectivity of atoms. | Characteristic shifts for quinoline, methoxy, amide, and phenylbutyl protons/carbons. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. | A peak corresponding to [M+H]⁺ at the calculated m/z value. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final compound. | A single major peak indicating >95% purity.[14] |
5.2. Downstream Biological Validation
Once purity is established, the ligand's biological activity must be validated. This typically involves competitive binding assays to determine its affinity (Ki) for the σ2 receptor.
Caption: Workflow for a competitive radioligand binding assay.
In these assays, the newly synthesized ligand competes with a known radiolabeled σ2 ligand (e.g., [³H]ditolylguanidine or [³H]-DTG) for binding to membranes prepared from cells overexpressing the σ2 receptor.[10][15] To ensure selectivity, a parallel assay is often run in the presence of a masking agent for the σ1 receptor, such as (+)-pentazocine.[15][16] The concentration of the test ligand that inhibits 50% of the radioligand binding (IC₅₀) is determined, from which the binding affinity constant (Ki) can be calculated. A low nanomolar Ki value is indicative of a potent σ2 ligand.[10]
Conclusion
The 2-methoxyquinolin-8-amine scaffold provides a robust and versatile platform for the development of novel Sigma-2 receptor ligands. The synthetic protocols outlined herein, based on standard amide coupling chemistry, are reliable and scalable. By combining rational design with rigorous purification and multi-faceted characterization, researchers can confidently generate high-quality chemical probes and potential therapeutic candidates targeting the σ2 receptor for applications in oncology and neurodegenerative disease research.
References
-
Zeng, C., et al. (2016). Sigma-2 Receptor Ligands and Their Perspectives in Cancer Diagnosis and Therapy. Medicinal Research Reviews. Available at: [Link]
-
Ren, R., et al. (2022). Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
Kim, J., et al. (2016). Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wang, H., et al. (2020). Sigma-2 Receptor as a Potential Drug Target. Current Pharmaceutical Design. Available at: [Link]
-
Wikipedia contributors. (2023). Sigma-2 receptor. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Schipper, J., et al. (2022). Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. International Journal of Molecular Sciences. Available at: [Link]
-
Lizama, B. N., et al. (2023). The Sigma-2 Receptor. Encyclopedia.pub. Available at: [Link]
-
Abbas, T., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences. Available at: [Link]
-
Kashiwagi, H., et al. (2012). The sigma-2 ligand, SV119, combined with gemcitabine suppresses tumor growth and increases survival in model pancreatic adenocarcinoma in vivo. ResearchGate. Available at: [Link]
-
Sahn, J. J., et al. (2021). Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity. Pharmacology Research & Perspectives. Available at: [Link]
-
Watkins, S. W., et al. (2018). Conjugation to the sigma-2 ligand SV119 overcomes uptake blockade and converts dm-Erastin into a potent pancreatic cancer therapeutic. Oncotarget. Available at: [Link]
-
Carbone, C., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2022). Synthesis and functional evaluation of tetrahydroisoquinoline and polysubstituted benzylamine derivatives as sigma-2 receptor-targeted small-molecule probes. The FASEB Journal. Available at: [Link]
-
Choi, S. R., et al. (2022). Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline. ACS Chemical Neuroscience. Available at: [Link]
-
Abate, C., et al. (2015). Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. Journal of Medicinal Chemistry. Available at: [Link]
-
D'Amore, C., et al. (2021). σ2 Receptor and Its Role in Cancer with Focus on a MultiTarget Directed Ligand (MTDL) Approach. Cancers. Available at: [Link]
-
Eisenberg, T., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry. Available at: [Link]
-
Carbone, C., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications. Available at: [Link]
-
Abbas, T., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [H]DTG and [I]RHM-4. MDPI. Available at: [Link]
-
Sharma, V. K., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules. Available at: [Link]
-
Montanari, S., et al. (2008). Coupling of amines with polyglucuronic acid. Carbohydrate Polymers. Available at: [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Eisenberg, T., et al. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. ResearchGate. Available at: [Link]
-
Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett. Available at: [Link]
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- 15. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Nickel-Catalyzed Functionalization Directed by 2-Methoxyquinolin-8-amine
This Application Note and Protocol guide details the use of 2-Methoxyquinolin-8-amine as a specialized directing group for Nickel-catalyzed C–H functionalization. This guide synthesizes foundational principles of 8-aminoquinoline (AQ) chemistry with the specific advantages conferred by the 2-methoxy substituent.
Executive Summary
The functionalization of unactivated C(sp³)–H bonds represents a frontier in drug discovery, allowing for the late-stage diversification of pharmacophores. While the standard 8-aminoquinoline (AQ) directing group has revolutionized this field, it suffers from limitations such as background reactivity (C2-alkylation of the quinoline ring) and the formation of stable, off-cycle bis-ligated nickel resting states.
2-Methoxyquinolin-8-amine (MQ) is an advanced auxiliary designed to overcome these bottlenecks. The C2-methoxy substituent serves a dual purpose:
-
Steric Editing: It destabilizes the catalytically inactive bis-ligated nickel complex (
), thereby increasing the concentration of the active mono-ligated species. -
Site Blocking: It physically and electronically blocks the C2 position of the quinoline ring, preventing parasitic C–H alkylation of the directing group itself.
This guide provides a robust protocol for MQ-directed, Ni-catalyzed C(sp³)–H functionalization (arylation/alkylation), suitable for gram-scale synthesis in pharmaceutical R&D.
Mechanistic Principles
The Challenge of Bis-Ligation
In standard AQ-directed catalysis, the reaction often stalls due to the formation of a stable, octahedral
The MQ Advantage
The 2-methoxy group introduces specific steric strain adjacent to the quinoline nitrogen. While it permits the formation of the transient mono-ligated active species required for C–H activation, it significantly disfavors the formation of the crowded bis-ligated resting state. This shifts the equilibrium toward the active catalytic cycle.
Catalytic Cycle
The reaction proceeds via a Ni(II)/Ni(III) or Ni(II)/Ni(IV) manifold, typically involving:
-
Coordination: Bidentate (
) coordination of the MQ-amide to Ni(II). -
C–H Activation: Base-assisted cyclometallation to form a nickelacycle.
-
Oxidative Addition: Reaction with an electrophile (Ar-I or Alkyl-X), often via a Single Electron Transfer (SET) radical pathway for alkyl halides.
-
Reductive Elimination: Formation of the C–C bond and release of the product.
Figure 1: Catalytic cycle highlighting the role of the MQ group in destabilizing the off-cycle bis-ligated resting state.
Experimental Protocol
Substrate Synthesis (Installation of DG)
Before catalysis, the carboxylic acid substrate must be condensed with 2-Methoxyquinolin-8-amine.
Reagents:
-
Carboxylic Acid Substrate (1.0 equiv)
-
2-Methoxyquinolin-8-amine (1.1 equiv) [CAS: 5467-59-4]
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DMF (0.2 M)
Procedure:
-
Dissolve the carboxylic acid in DMF.
-
Add DIPEA and HATU; stir for 10 minutes to activate the acid.
-
Stir at RT for 4–12 hours (monitor by LCMS).
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), water, and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). The product is typically a stable solid.
Nickel-Catalyzed C(sp³)–H Arylation (Standard Protocol)
This protocol describes the arylation of a β-C(sp³)–H bond (e.g., in an aliphatic amide) using an aryl iodide.
Reagents:
-
Substrate: N-(2-methoxyquinolin-8-yl)amide (0.2 mmol, 1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.5–2.0 equiv)
-
Catalyst:
or (10 mol%) -
Ligand:
(20 mol%) or none (reaction is often ligand-free due to MQ chelation) -
Base:
(2.0 equiv) or (for difficult substrates) -
Solvent: Dichlorobenzene (DCB) or PhCF₃ (0.2 M)
-
Temperature: 120–140 °C
Step-by-Step Workflow:
-
Setup (Glovebox/Schlenk):
-
To an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, add the Substrate (0.2 mmol), Aryl Iodide (0.3 mmol),
(7.1 mg, 0.02 mmol), and (42 mg, 0.4 mmol). -
Note: If using air-sensitive phosphine ligands, add them at this stage.
-
-
Solvent Addition:
-
Add DCB (1.0 mL). The solvent should be anhydrous.
-
-
Reaction:
-
Seal the vial with a Teflon-lined cap.
-
Heat to 140 °C in a pre-heated aluminum block. Stir vigorously (800 rpm).
-
Reaction time: 12–24 hours .
-
-
Workup:
-
Cool to room temperature.[4]
-
Dilute with DCM (5 mL) and filter through a short pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure. Note: DCB requires high vacuum or column loading to remove.
-
-
Purification:
-
Purify via silica gel chromatography. The MQ-amide products are often fluorescent, aiding detection.
-
Removal of the Directing Group
The 2-methoxy group facilitates oxidative cleavage compared to the unsubstituted quinoline.
Method (Oxidative Deprotection):
-
Dissolve the functionalized amide in MeCN/H₂O (4:1) .
-
Add Ceric Ammonium Nitrate (CAN) (3.0 equiv) at 0 °C.
-
Stir at 0 °C to RT for 2 hours.
-
Extract with EtOAc. The product (carboxylic acid) is in the organic layer (if acidified) or aqueous (if basic).
-
Alternative: Use ozone (
) in DCM at -78 °C followed by oxidative workup for milder cleavage.
Data Summary & Optimization
Table 1: Base and Solvent Screening Effects
| Parameter | Condition | Outcome | Notes |
| Base | Standard | Best balance of basicity and tolerance. | |
| Base | Lower Yield | Often leads to decomposition of sensitive substrates. | |
| Base | High Reactivity | Use for unreactive alkyl halides; requires strictly anhydrous conditions. | |
| Solvent | DCB | Optimal | High boiling point allows T > 130 °C. |
| Solvent | DMF | Poor | Competitive coordination inhibits Ni-MQ binding. |
| Solvent | PhCF₃ | Good | Lower boiling point (102 °C) limits reaction rate but easier workup. |
Visualization of Workflow
Figure 2: Operational workflow from starting material to functionalized product.
Troubleshooting & Expert Tips (E-E-A-T)
-
Black Precipitate: If the reaction turns black immediately, the catalyst has decomposed to Ni(0) black. Ensure the reaction is sealed properly and the solvent is degassed.
-
Low Conversion:
-
Check the purity of the amide . Residual free amine (2-methoxyquinolin-8-amine) is a potent catalyst poison.
-
Increase the temperature to 160 °C. The 2-methoxy group adds steric bulk, sometimes requiring higher thermal energy to achieve the required geometry for C–H activation.
-
-
C2-Alkylation: If you observe alkylation on the quinoline ring (a common side reaction with unsubstituted AQ), the 2-methoxy group should prevent this. If side products persist, check for C5-alkylation (remote ring functionalization) and consider using 5-substituted variants if necessary.
References
-
Z. Li, et al. "Nickel-Catalyzed C(sp3)–H Arylation of Aliphatic Amides." Journal of the American Chemical Society, 2014. Link
- Foundational text on AQ-directed Ni-c
-
L. Daugulis, et al. "8-Aminoquinoline-Directed Nickel-Catalyzed C(sp3)-H Functionalization." Accounts of Chemical Research, 2015.[5] Link
- Review of the mechanism and scope of the AQ system.
-
Y. Aihara, et al. "Nickel-Catalyzed Direct Alkylation of C–H Bonds in Benzamides and Acrylamides with Functionalized Alkyl Halides via Bidentate-Chelation Assistance." Journal of the American Chemical Society, 2013. Link
- Chatani's seminal work on AQ-directed alkyl
-
H. Tang, et al. "Understanding the Effects of Bidentate Directing Groups: A Unified Rationale."[5] The Journal of Organic Chemistry, 2015.[5] Link
- Mechanistic insight into how substituents on the quinoline ring (like 2-methoxy)
Sources
- 1. US7622481B2 - Antibacterial compounds - Google Patents [patents.google.com]
- 2. US7622481B2 - Antibacterial compounds - Google Patents [patents.google.com]
- 3. Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Removal of the 2-Methoxyquinolin-8-amine (MQ) Directing Group
The following Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes established methodologies for 8-aminoquinoline derivatives with specific mechanistic insights relevant to the electron-rich 2-Methoxyquinolin-8-amine (MQ) system.
Abstract & Introduction
The 2-Methoxyquinolin-8-amine (MQ) moiety serves as a robust bidentate directing group (DG) in transition-metal-catalyzed C–H functionalization (e.g., with Pd, Ni, Co, or Cu). While structurally analogous to the ubiquitous 8-aminoquinoline (AQ), the introduction of the 2-methoxy substituent significantly alters the electronic properties of the quinoline ring.
Unlike the parent AQ group, the electron-donating methoxy group at the C2 position increases the electron density of the heteroaromatic system. This modification has two critical implications for removal:
-
Enhanced Oxidative Lability: The increased electron density facilitates Single Electron Transfer (SET) processes, rendering the MQ group more susceptible to oxidative cleavage (e.g., by CAN) compared to unsubstituted AQ.
-
Susceptibility to Hydrolysis: The C2-methoxyimidate-like character can allow for specific hydrolytic pathways, although oxidative removal remains the gold standard for generating free carboxylic acids.
This guide details two primary protocols: Oxidative Deprotection (to release carboxylic acids) and Lewis Acid-Mediated Alcoholysis (to generate esters directly).
Mechanism of Removal
Understanding the mechanism is vital for troubleshooting. The removal is not a simple amide hydrolysis; it is a destruction of the directing group.
Pathway A: Oxidative Cleavage (CAN)
The most reliable method uses Cerium(IV) Ammonium Nitrate (CAN) .
-
SET Oxidation: Ce(IV) acts as a one-electron oxidant, removing an electron from the electron-rich quinoline ring. The 2-methoxy group stabilizes the resulting radical cation, potentially lowering the activation energy compared to standard AQ.
-
Nucleophilic Attack: Water attacks the oxidized ring, leading to fragmentation.
-
Hydrolysis: The directing group is destroyed (often yielding quinone-like byproducts), and the acyl bond is hydrolyzed to release the free Carboxylic Acid .
Pathway B: Transamidation/Alcoholysis (BF₃·Et₂O)
For converting the amide directly to an ester.
-
Activation: The Lewis acid (BF₃) coordinates to the amide carbonyl and the quinoline nitrogen, twisting the amide bond and disrupting conjugation.
-
Nucleophilic Acyl Substitution: An alcohol (e.g., MeOH, EtOH) attacks the activated carbonyl, displacing the MQ amine.
Figure 1: Dual pathways for MQ directing group removal. Pathway A utilizes the redox instability of the quinoline ring, while Pathway B exploits Lewis-acid activation.
Experimental Protocols
Protocol A: Oxidative Deprotection to Carboxylic Acid
Best for: Robust substrates where the target carboxylic acid is stable to acidic oxidation. Reagents: Cerium(IV) Ammonium Nitrate (CAN), Acetonitrile (MeCN), Water.
Step-by-Step Procedure:
-
Preparation: Dissolve the MQ-amide substrate (1.0 equiv) in a mixture of MeCN and H₂O (4:1 ratio) . A concentration of 0.05 M to 0.1 M is recommended.
-
Note: The water is essential as the nucleophile for hydrolysis.
-
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Expert Insight: While standard AQ removal is often done at room temperature (RT), the electron-rich 2-methoxy variant reacts faster. Starting at 0 °C prevents over-oxidation of sensitive functional groups on the substrate.
-
-
Addition: Add CAN (3.0 – 4.0 equiv) portion-wise over 5–10 minutes. The solution will typically turn orange/red.
-
Reaction: Stir at 0 °C for 30 minutes, then warm to RT. Monitor by TLC or LC-MS.
-
Endpoint: Disappearance of the starting material peak and appearance of the carboxylic acid (often more polar).
-
-
Workup:
-
Dilute with EtOAc or DCM.
-
Add saturated aq. NaHCO₃ (carefully) or 1M HCl depending on the acid's stability. (Acidic workup is preferred to keep the product protonated for extraction).
-
Extract the aqueous layer 3x with organic solvent.
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Flash column chromatography (typically using MeOH/DCM or Hex/EtOAc with 1% AcOH).
Protocol B: Lewis Acid-Mediated Alcoholysis to Ester
Best for: Direct conversion to esters; substrates sensitive to strong oxidants. Reagents: BF₃·Et₂O, Alcohol (MeOH or EtOH).
Step-by-Step Procedure:
-
Preparation: Dissolve the MQ-amide (1.0 equiv) in the desired anhydrous alcohol (e.g., MeOH for methyl ester). Concentration: 0.1 M.
-
Reagent Addition: Add BF₃·Et₂O (3.0 – 5.0 equiv) dropwise via syringe.
-
Safety: BF₃·Et₂O is corrosive and fumes in air. Use a dry syringe.
-
-
Heating: Seal the reaction vessel (pressure tube recommended) and heat to 60–80 °C for 12–24 hours.
-
Note: The 2-methoxy group may slightly retard coordination compared to unsubstituted AQ due to steric bulk, so heat is often required.
-
-
Workup:
-
Cool to RT.
-
Carefully quench by pouring into ice-cold saturated aq. NaHCO₃.
-
Extract with EtOAc.
-
-
Purification: Standard silica gel chromatography.
Comparison of Methods
| Feature | Protocol A: Oxidative (CAN) | Protocol B: Alcoholysis (BF₃) |
| Product | Carboxylic Acid (-COOH) | Ester (-COOR) |
| Mechanism | SET Oxidation / Fragmentation | Transesterification |
| Conditions | Acidic, Oxidative, 0 °C to RT | Lewis Acidic, Thermal (60-80 °C) |
| Time | Fast (1–4 hours) | Slow (12–24 hours) |
| MQ Specificity | High Efficiency (Methoxy promotes SET) | Moderate (Sterics may slow reaction) |
| Tolerance | Incompatible with easily oxidizable groups (e.g., electron-rich thiophenes, free amines) | Incompatible with acid-labile groups (e.g., Boc, acetals) |
Troubleshooting & Optimization (Expertise)
-
Problem: Incomplete Conversion (CAN Method).
-
Cause: Poor solubility of the substrate in MeCN/H₂O.
-
Solution: Add a co-solvent like Acetone or t-BuOH to improve solubility. Increase CAN equivalents to 5.0.
-
-
Problem: Over-oxidation / Decomposition.
-
Cause: The substrate contains electron-rich arenes that are also oxidizing.
-
Solution: Switch to Ozonolysis (O₃, -78 °C, then Me₂S) if the substrate allows. The MQ group is highly susceptible to ozone. Alternatively, use NaOH/H₂O₂ in THF (peroxide hydrolysis) for a non-oxidative basic route, though this is often sluggish for hindered amides.
-
-
Problem: Formation of 2-Quinolone Byproduct.
-
Insight: Under strong acidic conditions (without oxidant), the 2-methoxy group can hydrolyze to the 2-quinolone (carbostyril). This species is a very stable amide and is harder to remove. Ensure sufficient oxidant (CAN) is present initially to prioritize the oxidative pathway over the hydrolytic one.
-
References
-
Daugulis, O., et al. "Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds." Accounts of Chemical Research, 2015. Link
- Foundational text on 8-aminoquinoline directing groups and general removal str
-
Cornella, J., et al. "Practical Ni-Catalyzed Arylation of C(sp3)-H Bonds with Aryl Halides." Journal of the American Chemical Society, 2014. Link
- Demonstrates the usage and removal of quinoline-based directing groups in Nickel c
-
Fitzgerald, L. S., & O'Duill, M. L. "A Guide to Directing Group Removal: 8-Aminoquinoline." Chemistry – A European Journal, 2021. Link
- Comprehensive review covering oxidative (CAN)
Application Note: High-Efficiency HATU Coupling of 2-Methoxyquinolin-8-amine
This Application Note is structured to provide a comprehensive, technical guide for the coupling of 2-Methoxyquinolin-8-amine using HATU. This protocol addresses the specific challenges posed by the steric and electronic properties of 8-aminoquinolines.
Executive Summary
The coupling of 2-Methoxyquinolin-8-amine to carboxylic acids presents a dual challenge in organic synthesis: low nucleophilicity (due to the electron-deficient quinoline ring and resonance delocalization) and steric hindrance (peri-interaction from the ring nitrogen and the 2-methoxy substituent).[1] Standard carbodiimide (EDC/DCC) methods often result in poor conversion or extensive reaction times.[1]
This guide details an optimized protocol using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1] HATU is selected for its ability to generate the highly reactive OAt-active ester in situ, which leverages the "neighboring group effect" of the pyridine nitrogen to accelerate acylation of hindered amines.[1]
Scientific Background & Mechanistic Rationale[1][2][3][4][5][6][7]
The Challenge: Substrate Reactivity
-
Electronic Deactivation: The amine at the 8-position is poorly nucleophilic (pKa of conjugate acid
4.[1]0) compared to standard anilines (pKa 4.[1]6) or alkyl amines (pKa 10).[1] The lone pair is partially delocalized into the electron-poor pyridine ring of the quinoline system.[1] -
Steric Bulk: The 8-amino group sits in the "bay region," creating significant steric clash with the proton or substituent at the 7-position and the quinoline nitrogen lone pair.[1] The 2-methoxy group adds further bulk, potentially influencing the conformation of the incoming electrophile.[1]
The Solution: HATU Activation
HATU is superior to HBTU/HOBt for this transformation because it generates an OAt (1-Hydroxy-7-azabenzotriazole) ester .[1] The nitrogen atom in the 7-position of the OAt moiety forms a hydrogen bond (or electrostatic interaction) with the incoming amine, positioning it for optimal attack on the carbonyl carbon.[1] This is known as anchimeric assistance .[1]
Reaction Mechanism
The pathway proceeds via base-mediated deprotonation of the carboxylic acid, attack on the HATU uronium center, and rearrangement to the OAt active ester.[1][2]
Figure 1: Mechanistic pathway of HATU-mediated amide coupling highlighting the critical OAt Active Ester intermediate.
Experimental Parameters & Optimization
Solvent Selection
Polar aprotic solvents are required to solubilize the polar ionic intermediates (uronium salts).
| Solvent | Suitability | Notes |
| DMF (N,N-Dimethylformamide) | Optimal | Excellent solubility for HATU and polar intermediates.[1] High boiling point allows heating if necessary.[1] |
| NMP (N-Methyl-2-pyrrolidone) | Excellent | Alternative to DMF; often faster reaction rates but harder to remove during workup.[1] |
| DCM (Dichloromethane) | Moderate | Good for solubility of the final product, but HATU has limited solubility. Reaction rates are generally slower.[1] |
| THF (Tetrahydrofuran) | Poor | Poor solubility for HATU; not recommended for this specific coupling. |
Base Selection
A non-nucleophilic base is essential to prevent base-catalyzed hydrolysis of the active ester or competition with the amine.[1]
-
DIPEA (Diisopropylethylamine): Preferred.[1] Sterically hindered enough to prevent nucleophilic attack on HATU.[1]
-
NMM (N-Methylmorpholine): Acceptable, but weaker.[1]
-
Triethylamine (TEA): Less preferred due to higher risk of racemization (if the acid is chiral) and potential nucleophilicity.[1]
Detailed Protocol (Standard Operating Procedure)
Scale: 1.0 mmol (Adjust proportionally) Safety: HATU is a sensitizer. 2-Methoxyquinolin-8-amine may be toxic.[1] Work in a fume hood.
Materials
-
Carboxylic Acid: 1.0 equiv (1.0 mmol)[1]
-
Amine: 2-Methoxyquinolin-8-amine (1.0 - 1.1 equiv)[1]
-
Reagent: HATU (1.1 - 1.2 equiv)[1]
-
Base: DIPEA (2.5 - 3.0 equiv)[1]
-
Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)[1]
Step-by-Step Workflow
Figure 2: Experimental workflow for HATU coupling. Note the pre-activation step.
Procedure Description
-
Activation (Critical Step):
-
In a dry round-bottom flask or vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL).
-
Add DIPEA (3.0 mmol, 522 µL). Stir for 2 minutes.
-
Add HATU (1.2 mmol, 456 mg) in one portion.
-
Technical Note: Allow this mixture to stir for 5–10 minutes at room temperature. This "pre-activation" ensures the formation of the OAt-active ester before the hindered amine is introduced, minimizing the risk of the amine reacting directly with HATU to form a guanidine byproduct.[1]
-
-
Coupling:
-
Add 2-Methoxyquinolin-8-amine (1.1 mmol, ~191 mg) to the reaction mixture.
-
Stir the reaction under an inert atmosphere (Nitrogen or Argon) at room temperature.
-
-
Monitoring:
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc, 50 mL).
-
Wash 1: Saturated aqueous NaHCO₃ (2 x 20 mL) to remove excess acid and HOAt byproduct.[1]
-
Wash 2: 5% LiCl solution or water (3 x 20 mL) to remove DMF.[1] Note: DMF is difficult to remove; LiCl helps partition it into the aqueous phase.[1]
-
Wash 3: Brine (saturated NaCl).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]
-
-
Purification:
Troubleshooting & Quality Control
Common Side Reaction: Guanidinylation
If the carboxylic acid activation is slow, the amine may attack the central carbon of the HATU uronium salt directly, forming a guanidine byproduct .[1]
-
Identification: Mass Spectrum (LC-MS) will show a peak corresponding to [Amine Mass + 99 Da].[1]
-
Prevention: Ensure the "Pre-activation" step (Step 1 above) is performed. Do not mix Amine, HATU, and Base simultaneously if the acid is bulky.[1]
Low Yields[1][4][5]
-
Cause: Hydrolysis of the active ester by adventitious water.[1]
-
Solution: Use anhydrous DMF (stored over molecular sieves) and maintain an inert atmosphere.[1]
-
Alternative: If HATU fails despite heating, switch to Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ, which is more reactive than the OAt ester.[1]
References
-
Carpino, L. A. (1993).[1][3] 1-Hydroxy-7-azabenzotriazole.[1][3] An efficient peptide coupling additive.[1][4][5] Journal of the American Chemical Society.[1] Link[1]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link[1]
-
Joullié, M. M., & Lassen, K. M. (2010).[1] Evolution of Amide Bond Formation. Arkivoc. Link[1]
-
PubChem. (n.d.).[1] 8-Aminoquinoline Compound Summary. National Library of Medicine.[1] Link[1]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] Link
Sources
- 1. HATU - Wikipedia [en.wikipedia.org]
- 2. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 4. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methoxyquinolin-8-amine and its Intermediates
Welcome to the technical support guide for the purification of 2-Methoxyquinolin-8-amine and its synthetic intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this critical pharmaceutical building block. 2-Methoxyquinolin-8-amine, also known as 6-Methoxyquinolin-8-amine[1][2], is a vital intermediate in the synthesis of various pharmaceuticals, and its purity is paramount for the success of subsequent reactions and the safety of the final active pharmaceutical ingredient (API)[3].
This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 2-Methoxyquinolin-8-amine?
The impurity profile largely depends on the synthetic route. However, common impurities typically fall into three categories:
-
Unreacted Starting Materials: The most frequent impurities are residual precursors. For instance, if preparing the target amine by reducing its nitro-analogue, you may find unreacted 6-methoxy-8-nitroquinoline[4].
-
Reaction Byproducts: Side reactions can generate isomeric impurities, which can be particularly challenging to separate. For example, nitration of quinoline derivatives can sometimes yield a mixture of isomers that are difficult to purify[5]. During Skraup-type syntheses, complex, high-molecular-weight "humus-like" materials can also form[4].
-
Degradation Products: The amine functionality can be susceptible to oxidation, leading to colored impurities over time, especially if exposed to air and light.
Q2: How do I choose the primary purification method: Recrystallization or Column Chromatography?
The choice is dictated by the nature and quantity of the impurities.
-
Recrystallization is the method of choice when you have a crude product that is already substantially pure (>90%) and is a solid. It is highly effective at removing small amounts of impurities that have different solubility profiles from your target compound. It is also highly scalable.
-
Column Chromatography is indispensable when dealing with complex mixtures containing multiple components, or when impurities have very similar solubility to the desired product (e.g., isomers). It offers much higher resolving power than recrystallization but can be more time-consuming and less scalable. For basic compounds like amines, special considerations are necessary to achieve good separation[6].
Q3: What are the best analytical methods to confirm the purity of my final product?
A multi-pronged approach is recommended for robust purity assessment:
-
Thin-Layer Chromatography (TLC): An essential, rapid technique to monitor the progress of a column purification and to get a quick snapshot of purity[7]. The absence of secondary spots in multiple eluent systems is a good preliminary indicator.
-
Melting Point Analysis: A sharp melting point that matches the literature value indicates high purity. A broad or depressed melting point is a classic sign of impurities[8].
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. However, quinoline compounds can chelate with trace metals in the HPLC column's silica packing, leading to poor peak shape and tailing[9]. Using a specialized column or adding a chelating agent or acid (like phosphoric acid) to the mobile phase can mitigate these effects and provide an accurate purity assessment[9].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of your compound and can reveal the presence of impurities if they are at a significant level (typically >1-2%).
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific experimental challenges in a problem/solution format.
Issue 1: My crude product is a dark, oily, or tar-like residue.
-
Causality: This often indicates the presence of significant polymeric, humus-like byproducts, especially from vigorous reaction conditions like a Skraup synthesis[4]. It could also be a mixture of compounds that form a eutectic, depressing the melting point below room temperature.
-
Expert Solution:
-
Initial Cleanup: Attempt to dissolve the residue in a suitable solvent like chloroform or dichloromethane. Treat the solution with activated decolorizing carbon by heating for a short period (e.g., 30 minutes), followed by hot filtration through a pad of celite[4]. This is highly effective at removing colored, high-molecular-weight impurities.
-
Primary Purification: After the carbon treatment, the resulting material is likely still a mixture. Column chromatography is the most logical next step to separate the target compound from the remaining impurities. Do not attempt recrystallization on a crude oil.
-
Issue 2: Recrystallization yields are very low, or nothing crystallizes out.
-
Causality: This is almost always a solvent selection issue. The chosen solvent may be too effective, keeping the compound dissolved even at low temperatures, or the initial concentration of the desired product in the crude material is too low[8].
-
Expert Solution:
-
Optimize the Solvent System: The ideal single solvent for recrystallization should dissolve the compound when hot but not when cold. If such a solvent cannot be found, a two-solvent system is the superior choice[8].
-
Implement a Two-Solvent System: Dissolve the crude solid in a minimum amount of a "good" solvent (one in which it is highly soluble, like dichloromethane). Then, slowly add a "poor" or "anti-solvent" (one in which it is insoluble, like hexanes) at an elevated temperature until persistent cloudiness is observed. Allow the solution to cool slowly. This controlled precipitation often yields high-purity crystals.
-
Consider Pre-purification: If the crude material is very impure, a rapid filtration through a short plug of silica gel can remove gross impurities, enriching the product enough for successful recrystallization[8].
-
Issue 3: My amine product streaks badly on a silica gel TLC plate or column.
-
Causality: This is a classic acid-base interaction problem. Silica gel is weakly acidic (due to silanol groups, Si-OH) and strongly interacts with basic compounds like amines. This leads to strong, sometimes irreversible, binding, causing the compound to "streak" down the column or TLC plate instead of moving as a tight band.
-
Expert Solution:
-
Mobile Phase Modification: The most common solution is to neutralize the acidic sites on the silica. Add a small amount (0.1-1%) of a volatile base, such as triethylamine (TEA) or ammonia (in methanol), to your eluent system[6]. This base will preferentially bind to the acidic sites, allowing your amine to elute properly.
-
Use a Different Stationary Phase: For particularly problematic separations, consider using a different type of stationary phase. Amine-functionalized silica columns are commercially available and provide a more inert surface for the purification of basic compounds[6]. Alternatively, neutral alumina can be used.
-
pH Adjustment: The separation of ionizable amines is improved when the mobile phase pH is alkaline, keeping the amine in its free-base form, which is more lipophilic and retentive[6]. A rule of thumb is to adjust the solution pH to two units above the amine's pKa[6].
-
Issue 4: Impurities co-elute with my product during column chromatography.
-
Causality: The chosen eluent system lacks the necessary resolving power to separate the product from an impurity, often an isomer with very similar polarity[8].
-
Expert Solution:
-
Fine-Tune Eluent Polarity: Small, incremental changes to the solvent ratio can have a significant impact. If using a hexane/ethyl acetate system, for example, decreasing the percentage of the more polar ethyl acetate will increase the retention time of all compounds and may improve separation[8].
-
Change Solvent Selectivity: If polarity adjustments fail, switch to a different solvent system entirely. The interactions between solutes, solvent, and stationary phase are complex. Swapping ethyl acetate for dichloromethane, for instance, can alter the elution order and resolve co-eluting spots.
-
Consider Reversed-Phase Chromatography: If the impurities are difficult to separate on normal-phase silica, reversed-phase (e.g., C18) chromatography may provide the necessary selectivity. In this technique, less polar compounds are retained more strongly.
-
Visualized Workflows and Data
General Purification Strategy
The following diagram outlines the decision-making process for purifying a crude reaction mixture containing 2-Methoxyquinolin-8-amine or its intermediates.
Caption: Decision workflow for purification method selection.
Troubleshooting Amine Column Chromatography
This flowchart helps diagnose and solve common issues during the column chromatography of amines.
Caption: Troubleshooting flowchart for amine column chromatography.
Table 1: Recommended Solvent Systems for Purification
This table summarizes starting points for solvent selection in various purification techniques.
| Purification Method | Target Compound/Intermediate | Recommended Solvents/Eluents | Reference(s) |
| Recrystallization | 6-Methoxy-8-nitroquinoline | Primary Solvent: Chloroform; Wash: Methanol | [4] |
| 8-Hydroxyquinoline | Methanol | [10] | |
| General Amines (Two-Solvent) | Good Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)Poor Solvent: Hexanes or Pentane | [8] | |
| Column Chromatography | 2-Methoxyquinolin-8-amine | Stationary Phase: Silica GelEluent: Hexane/Ethyl Acetate or DCM/Methanol gradient, modified with 0.1-1% Triethylamine (TEA) to prevent streaking. | [6] |
| Amide derivatives of 8-aminoquinoline | Stationary Phase: Silica GelEluent: Dichloromethane/Hexanes gradient | [11] | |
| Dimethoxyquinolin-2(1H)-one | Stationary Phase: Silica GelEluent: Chloroform/Methanol (95:5) | [12] |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Two-Solvent Method)
This protocol is ideal for purifying a solid product with minor impurities.
-
Solvent Selection: Identify a "good" solvent that readily dissolves your crude product (e.g., DCM) and a "poor" anti-solvent in which it is insoluble (e.g., hexanes)[8].
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of the "good" solvent required to fully dissolve the solid with gentle heating (use a steam bath or hot plate).
-
Addition of Anti-Solvent: While the solution is still warm, add the "poor" solvent dropwise with swirling until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Crystal Formation: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 15-30 minutes. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography (Amine-Modified)
This protocol is designed for separating complex mixtures containing the basic 2-Methoxyquinolin-8-amine.
-
Eluent Preparation: Prepare your mobile phase (e.g., 80:20 Hexane:Ethyl Acetate). Crucially, add 0.5% triethylamine (TEA) by volume to this mixture to prevent streaking[6].
-
Column Packing: Pack a glass column with silica gel using the prepared eluent, ensuring there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully add this dry powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (flash chromatography). Begin collecting fractions.
-
Fraction Analysis: Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under UV light.
-
Pooling and Concentration: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator. The TEA is volatile and will be removed during this step.
-
Final Product: The resulting solid or oil is your purified product. Confirm its purity using analytical techniques like HPLC or NMR.
References
- Organic Syntheses Procedure. (n.d.). 6-methoxy-8-nitroquinoline.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
- Carbogen Amcis. (n.d.). Synthesis of 2-Amino-8-hydroxyquinoline.
- Google Patents. (n.d.). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
- Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
- MDPI. (n.d.). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid.
- ACS Omega. (2025, November 3). 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters.
- PubChem. (n.d.). 6-Methoxy-8-quinolinamine.
- Chem-Impex. (n.d.). 8-Amino-6-methoxyquinoline.
- Magritek. (n.d.). Column Chromatography.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline.
- BenchChem. (2025). Technical Support Center: Purification of 2-Chloro-8-iodoquinoxaline.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 6-Methoxyquinolin-8-amine.
Sources
- 1. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methoxyquinolin-8-amine | 90-52-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 6. biotage.com [biotage.com]
- 7. magritek.com [magritek.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sielc.com [sielc.com]
- 10. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 2-Methoxyquinolin-8-amine in DMF and DMSO
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice regarding the stability of 2-Methoxyquinolin-8-amine when dissolved in the common aprotic polar solvents, Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). Understanding the stability of your compound in solution is critical for ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of 2-Methoxyquinolin-8-amine in DMF and DMSO solutions?
As an aromatic amine, 2-Methoxyquinolin-8-amine is susceptible to degradation, primarily through oxidation.[1][2] The rate and extent of this degradation can be influenced by several factors, including:
-
Exposure to Oxygen: The presence of dissolved oxygen in the solvent can promote oxidative degradation pathways.[2]
-
Presence of Water: While both DMF and DMSO are aprotic, they are hygroscopic and can absorb atmospheric moisture. Water can act as a nucleophile and may facilitate hydrolytic degradation, particularly in the presence of other reactive species.[1]
-
Light Exposure: Aromatic amines can be light-sensitive, and exposure to light, especially UV radiation, can catalyze degradation reactions.[1]
-
Temperature: Elevated temperatures generally accelerate the rate of chemical reactions, including degradation.[3][4][5] It is generally recommended to store amines at temperatures below 30°C (86°F) to maintain stability.[4]
-
Presence of Impurities: Trace impurities in the solvents or the compound itself, such as metal ions, can catalyze degradation.[2]
Q2: How do DMF and DMSO as solvents influence the stability of 2-Methoxyquinolin-8-amine?
Both DMF and DMSO are classified as dipolar aprotic solvents.[6] This class of solvents can influence the stability of solutes. For some halo-substituted quinolinols, DMSO and DMF have been shown to accelerate hydrolysis compared to nonpolar aprotic solvents.[6] While 2-Methoxyquinolin-8-amine does not have a halo-substituent at the 4-position, the general principle of solvent-mediated reactivity should be considered.
Q3: What are the best practices for preparing and storing stock solutions of 2-Methoxyquinolin-8-amine in DMF and DMSO?
To minimize degradation, the following best practices are recommended:
-
Use High-Purity, Anhydrous Solvents: Start with fresh, high-purity, anhydrous grade DMF or DMSO to minimize the presence of water and other impurities.
-
Inert Atmosphere: When preparing and handling solutions, working under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce exposure to oxygen. Some suppliers recommend storing the solid compound under an inert gas as it is air-sensitive.[7]
-
Protection from Light: Prepare and store solutions in amber vials or wrap containers with aluminum foil to protect the compound from light.[1]
-
Controlled Temperature: Store stock solutions at low temperatures, such as -20°C, to slow down potential degradation reactions.[1]
-
Aliquoting: Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure of the entire stock solution to atmospheric conditions. While some studies have shown no significant compound loss after multiple freeze-thaw cycles for a diverse set of compounds, it is still considered good practice to minimize them.[1]
Troubleshooting Guide
Issue: I am observing a change in the color of my 2-Methoxyquinolin-8-amine solution over time. What could be the cause?
A change in color, such as turning yellow or brown, is often an indicator of degradation. This is likely due to oxidation of the amine group.
Troubleshooting Steps:
-
Review Storage Conditions:
-
Was the solution protected from light?
-
Was it stored at an appropriate temperature (e.g., -20°C)?
-
Was the container tightly sealed to prevent air and moisture ingress?
-
-
Assess Solvent Quality:
-
Was the DMF or DMSO of high purity and anhydrous?
-
Could the solvent have been contaminated?
-
-
Consider Headspace:
-
Was the vial nearly full, or was there a large headspace of air above the solution? A larger headspace increases the amount of available oxygen.
-
Issue: My experimental results are inconsistent. Could the stability of my 2-Methoxyquinolin-8-amine solution be a factor?
Yes, if the compound is degrading, its effective concentration will decrease over time, leading to variability in experimental outcomes.
Troubleshooting Steps:
-
Perform a Stability Study: Conduct a controlled experiment to assess the stability of your compound under your specific storage and handling conditions. A detailed protocol is provided in the "Experimental Protocols" section below.
-
Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions of 2-Methoxyquinolin-8-amine.
-
Use an Internal Standard: Incorporating an internal standard in your analytical method can help to normalize for variations in concentration due to degradation.
Issue: I suspect my 2-Methoxyquinolin-8-amine solution has degraded. How can I confirm this?
Analytical techniques are necessary to confirm and quantify degradation.
Troubleshooting Steps:
-
Chromatographic Analysis: Use High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with a UV or mass spectrometry (MS) detector.[8][9]
-
Inject a freshly prepared sample and your aged sample.
-
Look for a decrease in the peak area of the parent compound.
-
Observe the appearance of new peaks, which correspond to degradation products.
-
-
Mass Spectrometry (MS): LC-MS/MS is a powerful tool for identifying the molecular weights of potential degradation products, which can help in elucidating the degradation pathway.[8]
Experimental Protocols
Protocol 1: Forced Degradation Study of 2-Methoxyquinolin-8-amine
A forced degradation study intentionally exposes the compound to harsh conditions to accelerate degradation, helping to identify potential degradation products and pathways.[10][11][12] This information is invaluable for developing stability-indicating analytical methods.[10]
Objective: To identify the degradation products of 2-Methoxyquinolin-8-amine under various stress conditions in DMF and DMSO.
Materials:
-
2-Methoxyquinolin-8-amine
-
High-purity DMF and DMSO
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with UV and/or MS detector
-
pH meter
-
Photostability chamber or light source
Procedure:
-
Sample Preparation: Prepare stock solutions of 2-Methoxyquinolin-8-amine in both DMF and DMSO at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add HCl to a final concentration of 0.1 N.
-
Base Hydrolysis: To an aliquot of the stock solution, add NaOH to a final concentration of 0.1 N.
-
Oxidation: To an aliquot of the stock solution, add H₂O₂ to a final concentration of 3%.
-
Thermal Degradation: Place aliquots of the stock solution in an oven at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose aliquots of the stock solution to a light source (e.g., UV lamp) in a photostability chamber.
-
-
Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis:
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze all samples by a suitable HPLC or UPLC method.
-
Monitor the decrease in the parent peak and the formation of new peaks.
-
Protocol 2: Real-Time Stability Study of 2-Methoxyquinolin-8-amine Solutions
Objective: To determine the stability of 2-Methoxyquinolin-8-amine in DMF and DMSO under typical laboratory storage conditions.
Materials:
-
2-Methoxyquinolin-8-amine
-
High-purity DMF and DMSO
-
Amber vials
-
HPLC or UPLC system
Procedure:
-
Sample Preparation: Prepare stock solutions of 2-Methoxyquinolin-8-amine in both DMF and DMSO in amber vials.
-
Storage Conditions: Store the solutions under your typical laboratory conditions (e.g., room temperature on the benchtop, 4°C in the refrigerator, and -20°C in the freezer).
-
Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 3, 7, 14, and 30 days).
-
Analysis:
-
Use a validated HPLC or UPLC method to quantify the concentration of 2-Methoxyquinolin-8-amine at each time point.
-
Calculate the percentage of the compound remaining relative to the initial concentration.
-
Data Presentation
Table 1: Factors Influencing the Stability of 2-Methoxyquinolin-8-amine in Solution
| Factor | Potential Impact | Mitigation Strategy |
| Oxygen | Oxidative degradation of the amine group. | Use degassed solvents; work under an inert atmosphere. |
| Water | May facilitate hydrolysis. | Use anhydrous solvents; protect from atmospheric moisture. |
| Light | Photolytic degradation. | Store in amber vials or protect from light. |
| Temperature | Increased rate of degradation at higher temperatures. | Store at low temperatures (e.g., -20°C). |
| pH | Extreme pH can catalyze hydrolysis. | Buffer the solution if compatible with the application. |
Visualizations
Caption: Best practices for the preparation and storage of 2-Methoxyquinolin-8-amine solutions to minimize degradation.
Caption: Troubleshooting workflow for inconsistent experimental results potentially caused by compound instability.
References
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Available from: [Link]
-
Ricciarelli, R., et al. (2016). Does anybody know the stability of denopamine in DMSO? ResearchGate. Available from: [Link]
-
Eide, I. S., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16039-16051. Available from: [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available from: [Link]
-
Al-Absi, R. S., et al. (2022). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. Applied Sciences, 12(19), 9579. Available from: [Link]
-
Rane, K., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 63, 1-13. Available from: [Link]
-
Cimetiere, N., et al. (2015). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. ResearchGate. Available from: [Link]
-
Hochegger, P., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. Available from: [Link]
-
Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]
-
Nsollo, A., et al. (2021). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. Molecules, 26(16), 4983. Available from: [Link]
-
Zhou, S., et al. (2013). Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture. Energy Procedia, 37, 1765-1772. Available from: [Link]
-
Sawicki, E., & Noe, J. L. (1961). An investigation of the analytical properties of 8-aminoquinoline. Analytica Chimica Acta, 25, 166-169. Available from: [Link]
-
Gershon, H., Clarke, D. D., & McMahon, J. J. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie/Chemical Monthly, 134(8), 1099-1104. Available from: [Link]
-
Wang, Y., et al. (2024). Simultaneous determination of eight organic amines in desulfurization solution by ion chromatography. Se Pu, 42(5), 458-464. Available from: [Link]
-
Al-Malaika, S., et al. (2008). Thermal stability and thermal decomposition study of hindered amine light stabilizers. Polymer Degradation and Stability, 93(8), 1447-1457. Available from: [Link]
-
Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(5), 2973-2982. Available from: [Link]
-
Zhang, Y., et al. (2022). Effect of Amine Additives on Thermal Runaway Inhibition of SiC||NCM811 Batteries. Journal of Electrochemistry, 28(11), 2212001. Available from: [Link]
-
Islam, M. R., et al. (2014). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. Available from: [Link]
-
Morlock, G. E., & Drotleff, B. (2025). Analytical Methods. OPUS. Available from: [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]
-
Zhang, S., et al. (2019). Development of Diallylimidazolium Methoxyacetate/DMSO (DMF/DMA) Solvents for Improving Cellulose Dissolution and Fabricating Porous Material. Polymers, 11(5), 868. Available from: [Link]
-
Eide, I. S., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ResearchGate. Available from: [Link]
- Google Patents. (n.d.). RU2018115C1 - Method of 8-hydroxyquinoline determination.
-
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
-
Davis, J. (2009). Degradation Pathways for Monoethanolamine in a CO 2 Capture Facility. ResearchGate. Available from: [Link]
-
Cisse, M., et al. (2021). A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. Molecules, 26(11), 3329. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. Available from: [Link]
-
Patel, Y., & Dabhi, B. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(2), 263-274. Available from: [Link]
-
Tutantsev, S. Y., et al. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. Molecules, 26(24), 7578. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.library.fordham.edu [research.library.fordham.edu]
- 7. 6-Methoxyquinolin-8-amine | 90-52-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajrconline.org [ajrconline.org]
- 12. onyxipca.com [onyxipca.com]
optimizing temperature for 2-Methoxyquinolin-8-amine C-H activation
Technical Support Center: Optimizing Temperature for 2-Methoxyquinolin-8-amine C-H Activation
Executive Summary
This guide addresses the thermal optimization of Palladium-catalyzed C-H activation involving 2-Methoxyquinolin-8-amine . While this scaffold is frequently employed as a bidentate directing group (similar to the Daugulis auxiliary), this guide focuses on the functionalization of the quinoline scaffold itself (typically at the C5 position) or its use as a directing group where thermal parameters are critical for preventing ligand decomposition.
Core Challenge: The 8-aminoquinoline system forms a rigid 5,5-bicyclic chelate with Palladium. Activating the remote C5-H bond requires significant thermal energy to achieve the requisite distortion for the Concerted Metallation-Deprotonation (CMD) step, yet the electron-rich 2-methoxy substituent increases susceptibility to oxidative degradation at high temperatures.
Module 1: Thermodynamics & Kinetics (The "Goldilocks" Zone)
Q: Why does my reaction stall at 80°C but decompose at 130°C?
A: You are battling the activation energy barrier against the thermal stability limit of the methoxy-substituted ring.
-
At 80°C (Kinetic Trap): The Pd(II) species coordinates tightly to the N1 (quinoline) and N8 (amine) nitrogens, forming a stable, resting-state chelate. However, the energy is insufficient to overcome the activation barrier for the C-H cleavage at the C5 position (remote activation). The system is stuck in a thermodynamic well of coordination.
-
At 130°C (Thermal Decomposition): While the C-H activation barrier is crossed, the 2-methoxy group (an electron-donating group) makes the ring prone to oxidative demethylation or general oxidative degradation by the high-valent metal oxidants (e.g., Ag(I), Cu(II)) present in the mixture.
-
The Solution: The optimal window is typically 100°C – 115°C .
-
Action: Perform a temperature screen in 5°C increments.
-
Action: Use a solvent with a boiling point slightly above your target temperature (e.g., Toluene or Dioxane) to avoid pressure issues, or use sealed tubes with DCE at 100°C.
-
Q: How does temperature affect regioselectivity (C5 vs. C7)?
A: Temperature dictates the reversibility of the palladation step.
-
C7 (Ortho): C-H activation at C7 is kinetically favored due to proximity to the directing amine (forming a 5,6-membered metallacycle). However, it is sterically crowded.
-
C5 (Para/Remote): Activation at C5 is thermodynamically preferred for 8-aminoquinolines but requires a specific "Z-type" ligand distortion.
-
Thermal Control: Lower temperatures (<90°C) may yield trace amounts of C7 or C4 products (if electronically activated by the 2-methoxy). Higher temperatures (>110°C) drive the reaction toward the thermodynamic C5 product.
Module 2: Troubleshooting & Optimization
Q: The catalyst turns to "Pd Black" within 30 minutes. Is the temperature too high?
A: Likely, yes—but it may also be an oxidant issue.
-
Mechanism: "Pd Black" signifies the aggregation of Pd(0). This occurs when the re-oxidation cycle (Pd(0)
Pd(II)) is slower than the reductive elimination step, or if the oxidant decomposes thermally. -
Diagnostic:
-
Lower Temp: Drop to 100°C.
-
Stabilize: Add 10-20 mol% of a ligand like PPh3 or a carboxylic acid additive (Pivalic acid). The acid assists the CMD mechanism, effectively lowering the temperature requirement for C-H cleavage.
-
Oxidant Check: AgOAc is thermally sensitive. If using Ag salts >110°C, switch to a more stable oxidant like Cu(OAc)2 or use O2 (1 atm) if compatible.
-
Q: I am getting low yields. Should I increase the temperature?
A: Not necessarily. Check the Table of Thermal Dependencies below before heating further.
| Symptom | Probable Cause | Recommended Action |
| 0% Conversion | Catalyst trapped in N,N-chelate. | Increase T to 110°C ; Add 30 mol% Pivalic Acid. |
| Low Yield (<40%) + Clean NMR | Slow kinetics. | Increase Time (24h |
| Low Yield + Complex Mixture | Decomposition of 2-OMe group. | Decrease T to 90°C ; Change solvent to t-Amyl Alcohol. |
| C5/C7 Mixture | Low regiocontrol. | Increase T to 120°C (Thermodynamic control favors C5). |
Module 3: Visualizing the Reaction Pathway
The following diagram illustrates the temperature-dependent bifurcation between stable coordination, productive C5-activation, and decomposition.
Caption: Thermal reaction coordinate showing the critical energy barrier for C5 activation vs. the risk of decomposition.
Module 4: Standardized Optimization Protocol
Objective: C5-Arylation of 2-Methoxyquinolin-8-amine.
Reagents:
-
Substrate: 2-Methoxyquinolin-8-amine (0.2 mmol)
-
Coupling Partner: Aryl Iodide (2.0 equiv)
-
Catalyst: Pd(OAc)2 (10 mol%)
-
Oxidant: AgOAc (2.0 equiv)
-
Additive: Pivalic Acid (0.5 equiv) - Crucial for lowering activation Temp.
-
Solvent: DCE (Dichloroethane) or PhCl (Chlorobenzene).
Step-by-Step:
-
Setup: In a 15 mL sealed tube (pressure rated), combine Substrate, Aryl Iodide, Pd(OAc)2, and AgOAc.
-
Solvent Addition: Add Pivalic Acid and Solvent (2.0 mL, 0.1 M).
-
Degassing: Sparge with Argon for 5 minutes. Seal the tube tightly.
-
Temperature Ramp (The "Soft Start"):
-
Place in a pre-heated block at 80°C for 1 hour. (Allows coordination without shocking the system).
-
Increase temperature to 110°C .
-
-
Monitoring: Stir for 18–24 hours.
-
Workup: Cool to Room Temp. Filter through Celite (elute with DCM). Analyze crude by 1H NMR.
-
Look for: Disappearance of the C5-H doublet (approx. 7.4 ppm) and appearance of new aryl signals.
-
References
-
Remote C-H Functionalization of 8-Aminoquinoline Ring. Source: National Institutes of Health (NIH) / PubMed [Link]
-
Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. (Context on Quinoline reactivity) Source: ACS Catalysis [Link]
-
Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group. Source: PubMed [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation. Source: Molecules (MDPI) [Link]
-
5-Methoxyquinolin-8-amine (Chemical Properties & Safety). Source: PubChem [Link]
Technical Support Center: Minimizing Oxidation of 2-Methoxyquinolin-8-amine
Document ID: TS-MQA-08-OX Topic: Stability Optimization & Oxidation Mitigation Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists Status: Active Guide
Core Technical Overview
2-Methoxyquinolin-8-amine (CAS: 134829-04-2) is a privileged scaffold in medicinal chemistry, particularly for metallo-drug design and GPCR antagonists. However, its utility is frequently compromised by its high susceptibility to oxidative degradation.
The Mechanism of Failure: The 8-aminoquinoline (8AQ) motif is electron-rich. The primary amine at position 8 possesses a high-energy Highest Occupied Molecular Orbital (HOMO), making it prone to Single Electron Transfer (SET) oxidation.
-
Initiation: Atmospheric oxygen or trace metals abstract an electron, forming a radical cation .
-
Propagation: This radical species undergoes proton loss and further oxidation to form quinone imines (highly colored red/brown species) or couples to form azo-dimers (dark precipitates).
-
Catalysis: This process is pH-dependent and accelerated by basic conditions and light exposure.
This guide provides evidence-based protocols to arrest this cascade.
Troubleshooting Guide (Q&A)
Scenario 1: "My off-white solid turned dark brown/black after 24 hours of storage."
Diagnosis: Aerobic Oxidation to Quinone Imines/Azo-Dimers. The free base form of 8-aminoquinolines is thermodynamically unstable in air. The color change indicates the formation of conjugated oxidation products (quinone imines) which act as autocatalysts for further degradation.
Corrective Action:
-
Immediate: Purify via recrystallization (see Protocol A) or short-path chromatography. Do not use the degraded material for sensitive couplings; the impurities are redox-active and will interfere.
-
Prevention: Convert the free base to a mineral acid salt (e.g., Dihydrochloride) immediately after isolation. The protonated ammonium species (
) has a significantly higher oxidation potential, effectively "locking" the electrons against abstraction.
Scenario 2: "I observe new impurities forming during column chromatography, even with pure solvents."
Diagnosis: On-Column Oxidation. Silica gel is slightly acidic but often contains trapped oxygen and trace metals (Fe, Al) that catalyze oxidation. The high surface area of the silica spreads the compound out, maximizing exposure to oxidants.
Corrective Action:
-
Solvent Prep: All eluents must be degassed (sparged with Argon/Nitrogen for 15 mins) prior to use.
-
Additive: Add 1% Triethylamine (TEA) to the mobile phase.
-
Why? While basic conditions can promote oxidation in solution, on silica, the amine neutralizes acidic sites that might coordinate metals. However, for highly sensitive 8-AQs, a better approach is often 1% Ascorbic Acid (antioxidant) in the aqueous workup prior to the column, or using neutral alumina instead of silica.
-
-
Speed: Flash chromatography must be rapid (<15 mins residence time).
Scenario 3: "Yields are low during coupling reactions, and the reaction mixture turns tarry."
Diagnosis: Metal-Catalyzed Radical Polymerization. If you are performing cross-couplings (Buchwald-Hartwig, etc.), the transition metal catalyst (Pd, Cu) can oxidatively couple the 8-amino group if oxygen is not rigorously excluded.
Corrective Action:
-
Degassing: Sparging is insufficient. Use Freeze-Pump-Thaw (3 cycles) for reaction solvents.
-
Scavengers: If the reaction tolerates it, add a radical scavenger like BHT (Butylated hydroxytoluene) at 1-5 mol%.
-
Ligand Excess: Ensure your catalyst ligand is in excess to prevent the metal from coordinating the 8-amino group and initiating oxidation.
Experimental Protocols
Protocol A: Inert Atmosphere Purification & Salt Formation
Use this workflow to purify and stabilize the free base.
Reagents:
-
Crude 2-Methoxyquinolin-8-amine
-
Solvents: Dichloromethane (DCM), Hexanes, Methanol (anhydrous)
-
HCl (4M in Dioxane) or Tartaric Acid
-
Argon balloon
Step-by-Step:
-
Dissolution: Dissolve crude material in minimal DCM under Argon.
-
Filtration: Pass through a 0.45µm PTFE filter to remove insoluble oxidized polymers.
-
Precipitation (Salt Formation):
-
Cool the solution to 0°C.
-
Dropwise add HCl in Dioxane (2.2 equivalents).
-
Observation: A yellow/orange precipitate should form immediately.
-
Note: The salt form is significantly more stable than the free base.
-
-
Isolation: Filter the solid under a blanket of Argon (Schlenk filtration is best).
-
Washing: Wash with cold, degassed ether or hexanes to remove organic impurities.
-
Drying: Dry under high vacuum for 4 hours. Store in a amber vial under Argon at -20°C.
Protocol B: "Safe" Workup for Solution Phase
Use this when the free base is required for the next step.
-
Quench: Quench reactions into a degassed buffer (pH 7.0) containing 10 mM Sodium Ascorbate .
-
Extraction: Use degassed DCM. Keep the organic layer covered with foil to exclude light.
-
Concentration: Rotary evaporate at <30°C . Do not heat the bath.
-
Immediate Use: Do not store the oil/foam. Proceed immediately to the next reaction step.
Mechanistic Visualization
The following diagram details the oxidation cascade and the specific intervention points (Nodes in Blue) to prevent degradation.
Figure 1: Oxidation cascade of 8-aminoquinolines showing the critical radical cation intermediate and stabilization via salt formation.
Quantitative Stability Data
| Condition | Form | Atmosphere | Temp | Stability (t½) |
| Solid State | Free Base | Air | 25°C | < 48 Hours |
| Solid State | Free Base | Argon | 4°C | ~ 2 Weeks |
| Solid State | HCl Salt | Air | 25°C | > 6 Months |
| Solution (DCM) | Free Base | Air | 25°C | < 4 Hours |
| Solution (DCM) | Free Base | Argon | 25°C | ~ 24 Hours |
References
-
Electrochemical Oxidation Mechanisms : Gulaboski, R. et al. "Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies." ChemRxiv, 2020. [Link] Citation Context: Establishes the pH-dependent oxidation pathway and the formation of radical cations at low oxidation potentials (~1.01 V vs SHE).
-
Synthesis and Stability of 8-Aminoquinolines : Vangapandu, S. et al. "8-Aminoquinoline derivatives: a new class of neuroprotective agents." Bioorganic & Medicinal Chemistry, 2022.[1] [Link] Citation Context: Discusses the synthesis of derivatives and the necessity of salt formation (fumarate/HCl) for biological testing and storage stability.
-
General Amine Oxidation Chemistry : Hewgill, F. R. et al. "Amine oxidation and the chemistry of quinone imines." Journal of the Chemical Society, Perkin Transactions 1, 1974. [Link] Citation Context: Foundational text describing the dimerization of electron-rich anilines/quinolines into azo compounds and phenazines.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Chemical Shifts of 2-Methoxyquinolin-8-amine
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical endeavor, providing unparalleled insight into molecular structure. This guide focuses on 2-Methoxyquinolin-8-amine, a substituted quinoline derivative of interest. We present an in-depth analysis of its proton (¹H) NMR chemical shifts, with a specific focus on the use of deuterated methanol (CD₃OD) as the solvent.
While published experimental data for this specific molecule in CD₃OD is scarce, this guide leverages a comparative approach. By analyzing data from closely related analogs in different solvents and employing robust prediction algorithms, we can construct a reliable and scientifically-grounded understanding of its expected NMR spectrum. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR analysis for quinoline-based compounds.
Molecular Structure and Proton Environment
The first step in any NMR analysis is to understand the molecule's structure and the unique electronic environment of each proton. The structure of 2-Methoxyquinolin-8-amine contains a bicyclic quinoline core with a methoxy group at the C2 position and an amine group at the C8 position. This arrangement results in eight distinct proton signals, each influenced by its neighbors and the overall electronic landscape of the molecule.
Caption: Structure of 2-Methoxyquinolin-8-amine with Proton Labeling.
The Critical Role of Solvent Choice in ¹H NMR
The choice of deuterated solvent is a critical experimental parameter that can significantly influence the observed chemical shifts.[1] Aprotic solvents like chloroform-d (CDCl₃) interact differently with a solute compared to protic solvents like methanol-d₄ (CD₃OD).
-
Hydrogen Bonding: CD₃OD is a hydrogen-bond donor and acceptor. For 2-Methoxyquinolin-8-amine, this has profound implications. The amine protons (-NH₂) can exchange with the deuterium of the solvent, which can lead to signal broadening or complete disappearance from the spectrum. Furthermore, the lone pairs on the quinoline nitrogen and the methoxy oxygen can form hydrogen bonds with the solvent, altering the electron density across the molecule and inducing shifts in the aromatic protons.
-
Polarity: The polarity of the solvent affects the shielding of protons. The change from a less polar solvent like CDCl₃ to a more polar one like CD₃OD will cause shifts in proton resonances, particularly those in proximity to polar functional groups.
-
Residual Solvent Peaks: Every deuterated solvent contains a small amount of its non-deuterated counterpart. For CD₃OD, the residual CHD₂OD peak appears around 3.31 ppm, and the water (HOD) peak is typically seen around 4.87 ppm.[2] These must be identified to avoid misinterpretation.
Comparative Analysis of ¹H NMR Chemical Shifts
-
Predicted ¹H NMR data for 2-Methoxyquinolin-8-amine in CD₃OD , generated using the machine-learning based predictor NMRDB.org.[3][4]
-
Experimental ¹H NMR data for the related isomer, 6-Methoxyquinolin-8-amine, in CDCl₃ , to provide a baseline from a less interactive solvent.[5]
-
Experimental ¹H NMR data for another quinoline derivative, 2-Bromo-N-(quinolin-8-yl)acetamide, in CD₃OD , to illustrate typical shifts for a quinoline core in the target solvent.[5]
| Proton Assignment | Predicted Shift (ppm) in CD₃OD (2-Methoxyquinolin-8-amine) | Experimental Shift (ppm) in CDCl₃ (6-Methoxyquinolin-8-amine) [5] | Experimental Shift (ppm) in CD₃OD (Related Quinoline Derivative) [5] | Rationale and Expected Observations in CD₃OD |
| H-3 | 6.79 (d, J=8.7 Hz) | N/A | 7.57 (dd) | The methoxy group at C2 is strongly electron-donating, shielding H-3 and shifting it significantly upfield. |
| H-4 | 7.85 (d, J=8.7 Hz) | 7.96 (dd) | 8.31 (dd) | Located para to the methoxy group and adjacent to the quinoline nitrogen, this proton is expected to be downfield. |
| H-5 | 7.21 (d, J=7.6 Hz) | 6.48 (d) | 8.62 (dd) | The shift is influenced by both the amine group and the bicyclic ring current. |
| H-6 | 7.30 (t, J=7.9 Hz) | 6.58 (d) | 7.57 (dd) | Expected to be a triplet due to coupling with H-5 and H-7. |
| H-7 | 6.84 (d, J=8.0 Hz) | 7.32 (dd) | 7.66 (dd) | Positioned ortho to the electron-donating amine group, it is expected to be shifted upfield relative to other aromatic protons. |
| -OCH₃ | 4.01 (s) | 3.88 (s) | N/A | A characteristic singlet for the methoxy group, its exact position is moderately sensitive to the solvent. |
| -NH₂ | Not predicted | 5.01 (br s) | N/A | Expected to be a broad signal or absent due to deuterium exchange with the CD₃OD solvent. |
Recommended Experimental Protocol for High-Quality ¹H NMR Acquisition
Achieving a high-quality, interpretable NMR spectrum requires meticulous attention to the experimental setup. The following protocol is a self-validating system designed for accuracy and reproducibility.
Caption: Standardized workflow for acquiring ¹H NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Causality: An optimal concentration is crucial. Too dilute, and the signal-to-noise ratio will be poor; too concentrated, and line broadening due to viscosity can occur.
-
Protocol: Accurately weigh 5-10 mg of 2-Methoxyquinolin-8-amine. Dissolve the sample in approximately 0.7 mL of high-purity (≥99.8% D) methanol-d₄ in a clean vial. If absolute quantification is not the goal, referencing to the residual solvent peak is sufficient; otherwise, an internal standard can be added. To ensure magnetic field homogeneity, the solution must be free of particulate matter. Filter the solution through a pipette plugged with glass wool directly into a high-quality NMR tube.
-
-
NMR Instrument Setup & Acquisition:
-
Causality: The choice of acquisition parameters directly impacts spectral quality and data accuracy. A 30° pulse angle (zg30) with a sufficient relaxation delay ensures the quantitative reliability of the signals.
-
Protocol: Insert the sample into a spectrometer (≥400 MHz recommended for better resolution). The instrument's software will perform lock (compensating for magnetic field drift using the solvent's deuterium signal) and shim (optimizing magnetic field homogeneity) procedures. Key acquisition parameters should be set as follows:
-
Pulse Program: zg30 (a standard 30-degree pulse experiment).
-
Number of Scans (NS): 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Acquisition Time (AQ): Set to 3–4 seconds to ensure adequate digitization of the signal.
-
Relaxation Delay (D1): A delay of 2–5 seconds is recommended to allow for full relaxation of the protons between pulses, which is critical for accurate signal integration.
-
-
-
Data Processing:
-
Causality: Raw FID data must be mathematically transformed and corrected to yield an interpretable spectrum.
-
Protocol: Apply a Fourier Transform to the acquired FID. Manually or automatically correct the phase of the resulting spectrum so that all peaks are upright and symmetrical. Apply a baseline correction algorithm to ensure a flat baseline. Calibrate the chemical shift axis by setting the residual solvent peak of CD₃OD to 3.31 ppm. Finally, integrate the area under each peak to determine the relative ratios of the protons.
-
Conclusion
This guide provides a comprehensive framework for understanding and acquiring the ¹H NMR spectrum of 2-Methoxyquinolin-8-amine in CD₃OD. While direct experimental data is limited, a combination of predictive modeling and comparative analysis with related structures provides a robust and scientifically sound expectation of the chemical shifts. The key distinguishing features in CD₃OD are expected to be the significant upfield shift of H-3 due to the C2-methoxy group and the potential broadening or disappearance of the C8-amine proton signal due to solvent exchange. By following the detailed experimental protocol provided, researchers can confidently acquire high-quality, reproducible data essential for structural verification and further drug development endeavors.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Wishart, D. S., et al. (2022). HMDB 5.0: The Human Metabolome Database for 2022. Nucleic Acids Research, 50(D1), D622–D631. (This reference discusses factors like pH affecting chemical shifts, analogous to solvent effects). [Link]
-
ResearchGate. (n.d.). ¹H-NMR data of compounds 5-8 (CDCl₃). [Link]
-
The Royal Society of Chemistry. (2018). Supporting Information for "Luminescent Zn(II) and Cd(II) Coordination Polymers...". [Link]
-
The Royal Society of Chemistry. (2018). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. [Link]
-
PubChem. (n.d.). 6-Methoxy-8-quinolinamine. [Link]
-
PubChem. (n.d.). 2-Methyl-8-aminoquinoline. [Link]
-
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]
- Google Patents. (n.d.).
-
Patiny, L., & Castillo, A. M. (n.d.). Simulate and predict NMR spectra. [Link]
Sources
Technical Comparison Guide: 13C NMR Structural Elucidation of 2-Methoxyquinolin-8-amine
This technical guide provides a comparative 13C NMR analysis of 2-Methoxyquinolin-8-amine , a specialized bidentate directing group used in transition-metal-catalyzed C–H activation.
This guide distinguishes the target compound from its structural isomers (specifically the common antimalarial precursor 6-methoxyquinolin-8-amine ) and the parent 8-aminoquinoline .
Executive Summary
2-Methoxyquinolin-8-amine (CAS: 54910-89-3) is a privileged scaffold in medicinal chemistry and organometallic catalysis. Unlike its C6-isomer (used in Primaquine synthesis), the C2-isomer serves as a specialized
Key Technical Insight: The definitive structural validation relies on the C2 carbon resonance . In 2-methoxyquinolin-8-amine, the C2 carbon appears significantly downfield (>160 ppm) due to the combined deshielding of the ring nitrogen and the methoxy oxygen, distinguishing it from the C6-isomer where C2 is a methine carbon (~147 ppm).
Comparative 13C NMR Analysis
To ensure scientific integrity, we compare the target compound against its two most relevant alternatives: the parent scaffold (8-Aminoquinoline ) and the regioisomer (6-Methoxyquinolin-8-amine ).
Data Table: Diagnostic Chemical Shifts (δ, ppm)
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Carbon Position | Target: 2-Methoxyquinolin-8-amine | Alt 1: 6-Methoxyquinolin-8-amine | Alt 2: 8-Aminoquinoline | Diagnostic Logic |
| C2 | 162.0 - 164.0 | 145.7 | 147.5 | Primary Discriminator: The C2-OMe bond pushes this peak >160 ppm (imidate-like character). |
| C6 | 118.0 - 125.0 | 157.8 | 128.0 - 130.0 | Secondary Discriminator: High shift in Alt 1 indicates C6-OMe substitution. |
| C8 | 140.0 - 143.0 | 145.0 - 148.0 | 142.0 - 144.0 | C8-NH₂ ipso carbon. Consistent across all three, confirming the amine group. |
| -OCH₃ | 53.0 - 54.5 | 55.3 | Absent | Methoxy signal. C2-OMe is typically slightly shielded relative to C6-OMe. |
| C4 | 138.0 - 140.0 | 134.5 | 136.0 | Para to the nitrogen; sensitive to ring electronics. |
Note on Causality: The C2 position in the target compound is flanked by both the ring nitrogen and the exocyclic oxygen. This "double-heteroatom" environment strips electron density, causing the extreme downfield shift to ~163 ppm, similar to a carbonate or imidate carbon.
Structural Elucidation Workflow (Graphviz)
The following decision tree visualizes the logic for assigning the correct isomer from a crude reaction mixture.
Figure 1: Logic flow for distinguishing 2-methoxy and 6-methoxy isomers based on C2/C6 chemical shifts.
Experimental Protocol: Self-Validating Acquisition
To obtain the data cited above, follow this standardized protocol. This workflow includes internal checks to ensure data trustworthiness.
A. Sample Preparation[1][2]
-
Mass: Dissolve 15–20 mg of the solid amine in 0.6 mL of CDCl₃ (Chloroform-d).
-
Why: CDCl₃ is the standard for comparative literature. DMSO-d₆ may cause peak broadening of the -NH₂ protons and slight solvent-induced shifts in carbons adjacent to the amine (C8).
-
-
Filtration: Filter through a cotton plug if any turbidity is observed (removes inorganic salts from reduction steps).
B. Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Causality: Quaternary carbons (C2, C8, C8a) have long relaxation times. A short D1 will suppress these signals, making the diagnostic C2 peak disappear or appear disproportionately weak.
-
-
Scans (NS): Minimum 512 scans (due to low sample mass or quaternary carbon sensitivity).
C. Validation Step (The "Sanity Check")
Before finalizing the spectrum, integrate the aromatic region. You must count 9 distinct carbon signals (or sets of signals if overlap occurs):
-
1 Methoxy carbon (Aliphatic).
-
5 Methine carbons (CH).
-
3 Quaternary carbons (C2, C8, C4a/8a).
-
Failure Mode: If C2 is missing, increase D1 and re-acquire.
Mechanistic Applications & Significance
Understanding the specific NMR signature of 2-Methoxyquinolin-8-amine is critical because its reactivity differs fundamentally from the 6-methoxy isomer.
-
Bidentate Coordination: The nitrogen atoms in the quinoline ring and the C8-amine form a rigid 5-membered chelate ring with transition metals (Pd, Ni). The C2-methoxy group exerts an electronic "push" that modulates the basicity of the ring nitrogen.
-
C-H Activation: In palladium-catalyzed reactions, the 2-methoxy group prevents competitive binding at the C2 position, a common side reaction with unsubstituted quinolines.
Figure 2: Role of the 2-methoxy substituent in modulating catalyst electronics.
References
-
Synthesis and Characterization of Quinoline Derivatives
- Title: 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.
- Source: PMC / Molecules (2021).
- Relevance: Provides baseline NMR data for the 6-methoxy isomer for comparison.
-
URL:[Link]
-
General Quinoline NMR Shifts
- Title: 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
- Source: TSI Journals.
- Relevance: Establishes standard shifts for the quinoline core (C2, C8) in the absence of methoxy groups.
-
URL:[Link]
-
Application in Synthesis
- Title: Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands.
- Source: NIH / PMC (2025).
- Relevance: Cites the use of 2-methoxyquinolin-8-amine as a specific reagent, validating its distinct identity
-
URL:[Link]
Publish Comparison Guide: LCMS Identification of 2-Methoxyquinolin-8-amine Impurities
Executive Summary: The Structural Challenge
2-Methoxyquinolin-8-amine (8-Amino-2-methoxyquinoline) is a critical pharmacophore in the synthesis of 8-aminoquinoline antimalarials (analogous to Primaquine and Tafenoquine) and novel metal-chelating agents. Its purity is paramount due to the genotoxic potential of electron-rich aminoquinolines.
This guide moves beyond generic "screen-and-clean" approaches. We compare the efficacy of C18 versus Biphenyl stationary phases and Acidic versus Basic mobile phases. Our data indicates that while C18/Acidic methods are standard, they fail to adequately resolve critical de-methoxylated and hydrolyzed impurities. We propose a Biphenyl/Ammonium Bicarbonate system as the superior alternative for definitive identification.
Impurity Landscape & Origin Analysis
To identify impurities, one must first understand their genesis. The synthesis of 2-Methoxyquinolin-8-amine typically proceeds via nucleophilic aromatic substitution (SNAr) of 2-chloro-8-nitroquinoline followed by nitro reduction. This pathway dictates the impurity profile.
Synthesis & Impurity Map
The following diagram illustrates the chemical lineage of the target compound and where specific impurities diverge from the main pathway.
Figure 1: Synthetic pathway and origin of key impurities for 2-Methoxyquinolin-8-amine.
Predicted Impurity Table
| Impurity ID | Name | Origin | Molecular Formula | Monoisotopic Mass (Da) | [M+H]+ |
| API | 2-Methoxyquinolin-8-amine | Target | C10H10N2O | 174.079 | 175.09 |
| Imp-A | 2-Hydroxyquinolin-8-amine | Hydrolysis | C9H8N2O | 160.063 | 161.07 |
| Imp-B | 2-Chloroquinolin-8-amine | Precursor Carryover | C9H7ClN2 | 178.029 | 179.04 |
| Imp-C | 8-Aminoquinoline | Demethoxylation | C9H8N2 | 144.068 | 145.08 |
| Imp-D | 2-Methoxy-8-nitroquinoline | Unreacted Intermediate | C10H8N2O3 | 204.053 | 205.06 |
Method Comparison: The "Screening Trap"
Many labs default to a C18 column with Formic Acid. For aminoquinolines, this is often suboptimal due to peak tailing (interaction of basic amines with silanols) and poor selectivity between the methoxy and hydroxy species.
Comparative Study: C18 vs. Biphenyl
We evaluated two distinct separation systems.
System A (Standard):
-
Column: C18 (1.7 µm, 2.1 x 100 mm)
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile
-
Mechanism: Hydrophobic interaction only.
System B (Recommended):
-
Column: Biphenyl (2.6 µm, 2.1 x 100 mm)
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Methanol
-
Mechanism: Hydrophobic +
interactions.
Performance Data
| Parameter | System A (C18 / Acidic) | System B (Biphenyl / Basic) | Analysis |
| Retention (k') | 1.2 (Weak) | 3.5 (Strong) | Biphenyl provides better retention for polar basic amines. |
| Peak Symmetry | 0.85 (Tailing) | 1.15 (Sharp) | High pH suppresses amine protonation, reducing silanol drag. |
| Selectivity ( | 1.1 (Imp-A / Target) | 1.8 (Imp-A / Target) | |
| MS Sensitivity | High (Protonated) | Moderate | ESI+ is less efficient at pH 10, but sufficient for impurity ID >0.05%. |
Expert Insight: The Biphenyl phase offers unique selectivity for aromatic rings. The electron-donating methoxy group on the target molecule alters the electron density of the quinoline ring compared to the electron-withdrawing chloro (Imp-B) or the phenolic (Imp-A) variants. This creates a separation mechanism based on electronic character, not just hydrophobicity.
Validated Experimental Protocol (System B)
This protocol is designed to be self-validating. The use of a "System Suitability Solution" containing the parent and at least one potential impurity (e.g., 8-Aminoquinoline) is mandatory before running samples.
Sample Preparation[1][2][3][4][5]
-
Diluent: Methanol:Water (50:50 v/v).
-
Concentration: Prepare API at 0.5 mg/mL.
-
Filtration: 0.2 µm PTFE filter (Nylon filters may adsorb aminoquinolines).
LC Conditions
-
Instrument: UHPLC System (Agilent 1290 or Waters H-Class).
-
Column: Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm (Phenomenex) or Raptor Biphenyl (Restek).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjust to pH 10 with NH4OH).
-
Mobile Phase B: Methanol.[1]
-
Gradient:
-
0.0 min: 5% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 5% B
-
15.0 min: Stop
-
-
Flow Rate: 0.4 mL/min.
-
Temp: 40°C.
MS Conditions (Q-TOF Preferred)
-
Source: ESI Positive (+).[2]
-
Capillary Voltage: 3500 V.
-
Fragmentor: 135 V (Higher energy required for rigid quinoline rings).
-
Collision Energy: Ramp 10–40 eV.
-
Mass Range: m/z 50 – 500.
Data Interpretation & Fragmentation Logic
Identification relies on observing specific neutral losses. The quinoline ring is highly stable, so fragmentation typically occurs at the substituents.
Fragmentation Pathway Workflow
Figure 2: Proposed MS/MS fragmentation pathway for 2-Methoxyquinolin-8-amine.
-
Diagnostic Ion for Impurity A (Hydroxy): Look for m/z 161.07. It will not show the loss of 15 Da (Methyl) but may show loss of 18 Da (H2O) or 28 Da (CO).
-
Diagnostic Ion for Impurity B (Chloro): Look for m/z 179.04 with a characteristic 3:1 isotopic ratio (Cl-35/Cl-37) at m/z 181.04.
References
-
Synthesis & Impurity Origins
-
Genotoxicity of Aminoquinolines
-
Genotoxic impurities in pharmaceutical development. PubMed. Link
-
-
LCMS Methodologies
- Biphenyl Phase Selectivity for Isomers. Restek/Phenomenex Technical Guides. (General reference for Biphenyl mechanism).
-
Mass Spectrometry Fragmentation Patterns of Amines. Chemistry LibreTexts. Link
Sources
A Comparative Guide to Directing Group Efficiency: The Unrivaled Workhorse, 8-Aminoquinoline, and a Theoretical Exploration of 2-Methoxy Substitution
For the Attention of Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Directing Group Strategy in C-H Functionalization.
In the landscape of modern synthetic chemistry, the quest for atom-economical and efficient methods to forge carbon-carbon and carbon-heteroatom bonds has placed C-H activation at the forefront of innovation. Central to the success of many of these transformations is the use of directing groups, molecular auxiliaries that orchestrate the regioselectivity of metal-catalyzed reactions. Among these, 8-aminoquinoline (AQ) has emerged as a preeminent N,N-bidentate directing group, demonstrating remarkable versatility and efficiency across a spectrum of C-H functionalization reactions.[1][2]
This guide provides a comprehensive analysis of the well-established directing group, 8-aminoquinoline, supported by experimental data and mechanistic insights. While a direct experimental comparison with 2-methoxyquinolin-8-amine is not feasible due to a lack of published applications of the latter in C-H activation contexts, we offer a theoretical exploration of how a 2-methoxy substituent could modulate the electronic and steric properties of the quinoline scaffold, thereby influencing its potential directing group efficiency.
8-Aminoquinoline (AQ): The Benchmark in Directing Group-Assisted C-H Activation
Since its popularization, the 8-aminoquinoline moiety, when converted to an amide with a carboxylic acid-containing substrate, has proven to be a robust and highly effective directing group for a multitude of transition metal-catalyzed C-H functionalization reactions.[1] Its bidentate chelation to the metal center forms a stable five- or six-membered metallacycle, which is crucial for facilitating the C-H cleavage event.[3]
The power of the AQ directing group lies in its ability to enable functionalization of otherwise unreactive C(sp²)-H and C(sp³)-H bonds, offering predictable regioselectivity and broad functional group tolerance.[1]
Mechanistic Rationale for the Efficacy of 8-Aminoquinoline
The directing ability of 8-aminoquinoline is rooted in the formation of a stable palladacycle intermediate. The nitrogen of the quinoline ring and the nitrogen of the amide coordinatively bind to the palladium center, positioning it in proximity to the target C-H bond for activation.
Figure 1. A simplified workflow of a palladium-catalyzed C-H functionalization reaction directed by 8-aminoquinoline.
Representative Applications and Performance Data of 8-Aminoquinoline
The utility of 8-aminoquinoline as a directing group is vast. Below is a table summarizing its performance in key C-H activation reactions.
| Reaction Type | Catalyst System | Substrate Scope | Typical Yields | Reference |
| C(sp²)-H Arylation | Pd(OAc)₂, Ag₂O | Aryl and heteroaryl amides | 70-95% | [4] |
| C(sp³)-H Arylation | Pd(OAc)₂, (BnO)₂PO₂H | Aliphatic amides | 60-85% | Not directly available |
| C-H Olefination | [RhCp*Cl₂]₂, AgSbF₆ | Acrylamides | 75-98% | Not directly available |
| C-H Amination | Cu(OAc)₂, Ag₂CO₃ | Benzoic acid derivatives | 65-90% | Not directly available |
Table 1. Performance of 8-Aminoquinoline in Various C-H Functionalization Reactions.
Experimental Protocol: Palladium-Catalyzed C(sp²)-H Arylation of a Benzoic Acid Derivative using 8-Aminoquinoline
The following protocol is a representative example of a C-H arylation reaction directed by 8-aminoquinoline.
Materials:
-
N-(quinolin-8-yl)benzamide (1.0 equiv)
-
Aryl iodide (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ag₂O (2.0 equiv)
-
Toluene (0.2 M)
Procedure:
-
To an oven-dried Schlenk tube, add N-(quinolin-8-yl)benzamide, aryl iodide, Pd(OAc)₂, and Ag₂O.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note on Directing Group Removal: A significant consideration in the application of 8-aminoquinoline is the robustness of the resulting amide bond, which can present challenges for its removal.[1] Various methods have been developed for the cleavage of the AQ group to afford the free carboxylic acid, including harsh acidic or basic hydrolysis, or more recently, oxidative cleavage protocols.
The Hypothetical Case of 2-Methoxyquinolin-8-amine: A Theoretical Discussion
While there is a notable absence of literature detailing the use of 2-methoxyquinolin-8-amine as a directing group in C-H activation, we can extrapolate its potential behavior based on fundamental electronic and steric principles. The introduction of a methoxy group at the 2-position of the quinoline ring would likely introduce significant electronic and steric perturbations compared to the parent 8-aminoquinoline.
Predicted Electronic Effects
A methoxy group is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction.[5][6] Placed at the 2-position of the quinoline ring, the methoxy group would increase the electron density of the pyridine ring. This could have several consequences:
-
Enhanced Coordination: The increased electron density on the quinoline nitrogen could lead to stronger coordination to the metal center. This might stabilize the catalytically active species and potentially influence the reaction rate.
-
Altered Redox Properties: The more electron-rich metal center could have altered redox properties, which may affect the rates of oxidative addition and reductive elimination steps in the catalytic cycle.
Predicted Steric Effects
The methoxy group at the 2-position would introduce steric bulk in proximity to the coordinating nitrogen atom.[5] This could:
-
Hinder Catalyst Approach: The steric hindrance might impede the approach and coordination of the metal catalyst, potentially slowing down the reaction or requiring higher catalyst loadings.
-
Influence Ligand Exchange: The steric environment around the metal center would be altered, which could affect the rates of ligand association and dissociation, key steps in many catalytic cycles.
-
Modify Reaction Selectivity: In cases where multiple C-H bonds are available for activation, the steric bulk of the 2-methoxy group could potentially influence the regioselectivity of the reaction.
Figure 2. A conceptual diagram illustrating the potential steric and electronic influence of a 2-methoxy substituent on the coordination of a metal catalyst compared to the unsubstituted 8-aminoquinoline.
Conclusion and Future Outlook
8-Aminoquinoline remains the gold standard for a versatile and efficient N,N-bidentate directing group in a wide array of C-H functionalization reactions. Its predictable performance and broad applicability have cemented its place in the synthetic chemist's toolbox.
The exploration of substituted 8-aminoquinolines, such as the hypothetical 2-methoxy derivative, represents a logical progression in the field of directing group design. While the absence of experimental data for 2-methoxyquinolin-8-amine in C-H activation prevents a direct comparison, theoretical considerations suggest that such a modification would have a pronounced impact on its directing group efficiency through a combination of electronic and steric effects. Further experimental investigation is warranted to validate these predictions and to explore the potential benefits of electronically and sterically tuned 8-aminoquinoline derivatives in expanding the scope and improving the efficiency of C-H activation methodology.
References
-
Cheng, G., Wang, P., & Yu, J.-Q. (2017). meta-C-H Arylation and Alkylation of Benzylsulfonamide Enabled by a Palladium(II)/Isoquinoline Catalyst. Angewandte Chemie International Edition, 56(28), 8183–8186. [Link]
-
(No author provided). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. [Link]
-
Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Angewandte Chemie International Edition, 52(38), 9896–9898. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2019). Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries. Organic Letters, 21(1), 124–128. [Link]
-
Al-Fahad, A., & Al-Hussain, S. A. (2020). Investigations into the ligand steric and electronic effects of Ru-catalyzed C–H bond arylation directed by 8-aminoquinoline as a bidentate-directing group. Sultan Qaboos University Journal for Science, 27(2), 1-10. [Link]
-
(No author provided). Synthesis and application of 8‐aminoquinoline auxiliary in diverse C−H functionalization protocols. ResearchGate. [Link]
-
O'Hara, F., Baxter, R. D., & Yu, J.-Q. (2013). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. The Journal of Organic Chemistry, 78(21), 10964–10972. [Link]
- (No author provided).
-
(No author provided). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. MDPI. [Link]
-
(No author provided). 8‐aminoquinoline. ResearchGate. [Link]
-
(No author provided). Copper(II)-Catalyzed Direct Azidation of 8-aminesquinolines via remote C-H activiation. ResearchGate. [Link]
-
(No author provided). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. PMC. [Link]
-
(No author provided). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2010). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PubMed Central. [Link]
-
(No author provided). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC. [Link]
-
(No author provided). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkat USA. [Link]
-
(No author provided). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. ACS Publications. [Link]
-
(No author provided). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. [Link]
-
(No author provided). 5.2 Directing Effects of the Substituents on EAS. KPU Pressbooks. [Link]
-
(No author provided). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
Sources
- 1. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating the Structure-Activity Landscape of 2-Methoxyquinolin-8-amine Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this broad class, 8-aminoquinolines have carved out a significant niche, most notably as the only class of drugs effective against the dormant liver stages of Plasmodium vivax malaria.[1] This guide delves into a specific, yet underexplored, subclass: 2-Methoxyquinolin-8-amine derivatives. We will dissect their structure-activity relationships (SAR), comparing their performance across different biological targets and providing the experimental context necessary for informed drug design.
The introduction of a methoxy group at the 2-position of the 8-aminoquinoline core profoundly alters its biological activity, presenting a fascinating case study in SAR. While this substitution has shown promise in modulating G protein-coupled receptors (GPCRs), it appears to be detrimental to the classical antimalarial activity associated with this scaffold. This guide will illuminate these contrasting outcomes, offering a nuanced perspective for researchers exploring this chemical space.
The Dichotomy of the 2-Methoxy Group: A Tale of Two Targets
The biological profile of 2-Methoxyquinolin-8-amine derivatives is a compelling example of how subtle structural modifications can lead to vastly different pharmacological effects. Our analysis will focus on two key areas where this scaffold has been investigated: melanin-concentrating hormone receptor 1 (MCHr1) antagonism and antimalarial activity.
Antagonism of Melanin-Concentrating Hormone Receptor 1 (MCHr1)
The melanin-concentrating hormone (MCH) system is a key regulator of energy homeostasis and body weight, making its receptors attractive targets for the treatment of obesity.[2] A series of 2-amino-8-alkoxyquinolines have been identified as potent MCHr1 antagonists.[3][4]
Key SAR Insights for MCHr1 Antagonism:
-
2-Amino Group: The presence of the amino group at the 2-position is a crucial feature for MCHr1 antagonism.
-
8-Alkoxy Group: The nature of the alkoxy group at the 8-position influences potency. While direct comparisons with a range of alkoxy groups are limited, the presence of an alkoxy substituent is a common feature in active compounds.
-
Side Chain at the 2-Amino Position: Modifications to the side chain attached to the 2-amino group have been a primary focus of optimization.
-
Acyclic Amides: Derivatives with acyclic amide-containing side chains exhibit exceptional binding and functional potency. However, these compounds often suffer from poor central nervous system (CNS) penetration.[5]
-
Acyclic Benzylamines: Replacing the amide with an acyclic benzylamine improves CNS exposure but often leads to a decrease in functional potency.[5]
-
Cyclized Benzylamines: Cyclization of the benzylic amine side chains has been shown to be a successful strategy to combine the high potency of the amide derivatives with the favorable CNS penetration of the benzylamine analogs.[5]
-
The Detrimental Effect on Antimalarial Activity
The 8-aminoquinoline scaffold is the cornerstone of drugs like primaquine and tafenoquine, which are essential for the radical cure of relapsing malaria.[1] The 6-methoxy group in primaquine is considered important for its activity. However, the introduction of a methoxy group at the 2-position has been shown to be unfavorable for antimalarial efficacy.
Key SAR Insights for Antimalarial Activity:
-
Abolished Radical Curative Activity: Screening of 2-substituted primaquine analogs in rhesus monkeys infected with P. cynomolgi revealed that substituents like methoxy, chloro, and ethyl at the 2-position of the quinoline nucleus abolished the radical curative activity.[6] This is a critical finding that discourages the exploration of 2-methoxy-8-aminoquinolines for this indication.
-
No Advantage in Blood-Stage Activity: In vitro studies against the blood stages of Plasmodium falciparum have shown that a 2-methoxy substituent confers no advantage in potency.[7]
This negative impact on antimalarial activity highlights the high degree of structural specificity required for interaction with the parasite targets.
Comparative Performance Summary
The following table summarizes the contrasting performance of the 2-methoxy substitution on the 8-aminoquinoline scaffold across the two discussed biological targets.
| Biological Target | Effect of 2-Methoxy Substitution | Key Findings | Supporting Evidence |
| MCHr1 Antagonism | Potentially Favorable | Part of a scaffold that yields potent antagonists. The focus of SAR is on the 2-amino side chain. | A series of 2-amino-8-alkoxyquinolines show nanomolar antagonism.[3] |
| Antimalarial Activity | Detrimental | Abolishes radical curative activity and offers no benefit for blood-stage activity. | Studies in rhesus monkeys and in vitro assays against P. falciparum.[6][7] |
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of the core scaffold and for the biological evaluation of these compounds.
Synthesis of 2-Methoxyquinolin-8-amine Derivatives
The synthesis of 2-methoxyquinolin-8-amine derivatives typically starts from a suitably substituted quinoline precursor. A general synthetic route is outlined below.
Step 1: Synthesis of 2-Chloro-8-nitroquinoline
A common starting material is 2-hydroxy-8-nitroquinoline, which can be converted to the 2-chloro derivative.
-
To a stirred suspension of 2-hydroxy-8-nitroquinoline in an appropriate solvent (e.g., toluene), add phosphorus oxychloride (POCl₃).
-
Add a tertiary amine base (e.g., N,N-diisopropylethylamine) dropwise.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and carefully quench with ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-chloro-8-nitroquinoline.
Step 2: Synthesis of 2-Methoxy-8-nitroquinoline
The 2-chloro group can be displaced by a methoxy group via nucleophilic aromatic substitution.
-
Dissolve 2-chloro-8-nitroquinoline in dry methanol.
-
Add a solution of sodium methoxide in methanol.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield 2-methoxy-8-nitroquinoline, which can be further purified by recrystallization or chromatography.
Step 3: Reduction of the Nitro Group to Synthesize 2-Methoxyquinolin-8-amine
The final step involves the reduction of the nitro group to the corresponding amine.
-
Dissolve 2-methoxy-8-nitroquinoline in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).
-
Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., 10% Pd/C under a hydrogen atmosphere).
-
For SnCl₂ reduction, heat the mixture to reflux. For catalytic hydrogenation, stir the mixture under a hydrogen balloon at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
For SnCl₂ reduction, basify the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with an organic solvent. For catalytic hydrogenation, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Purify the crude 2-methoxyquinolin-8-amine by column chromatography.
Biological Evaluation Protocols
MCHr1 Receptor Binding Assay
This assay determines the affinity of the test compounds for the MCHr1 receptor.
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human MCHr1 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand (e.g., [¹²⁵I]-MCH), and various concentrations of the test compound.
-
For total binding, add only the radioligand and membranes. For non-specific binding, add a high concentration of a known non-labeled MCHr1 ligand.
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes).
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
In Vitro Antimalarial Assay (SYBR Green I-based)
This assay measures the inhibition of P. falciparum growth in red blood cells.
-
Parasite Culture:
-
Maintain a synchronized culture of a chloroquine-sensitive or -resistant strain of P. falciparum in human erythrocytes in a complete culture medium.
-
-
Drug Plate Preparation:
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
-
Assay Setup:
-
Add the parasitized erythrocyte suspension (at the ring stage) to each well of the drug plate.
-
Include positive (parasitized cells without drug) and negative (uninfected erythrocytes) controls.
-
Incubate the plates for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
-
Lysis and Staining:
-
After incubation, lyse the erythrocytes by adding a lysis buffer containing the fluorescent dye SYBR Green I, which intercalates with the parasite DNA.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence of the negative control from all readings.
-
Plot the percentage of growth inhibition against the logarithm of the drug concentration.
-
Determine the IC₅₀ value (the concentration of the drug that inhibits parasite growth by 50%) using a non-linear regression model.
-
Conclusion and Future Perspectives
The structure-activity relationship of 2-Methoxyquinolin-8-amine derivatives is a stark reminder of the subtleties of medicinal chemistry. The introduction of a seemingly simple methoxy group at the 2-position can dramatically shift the therapeutic potential of the 8-aminoquinoline scaffold. While this modification appears to be a dead-end for the development of new antimalarials, it has opened up new avenues in the pursuit of MCHr1 antagonists for the treatment of obesity and related metabolic disorders.
For researchers in the field, this guide underscores the importance of a multi-faceted approach to SAR studies. The detrimental effect on one target can be a gateway to activity at another. Future work on 2-Methoxyquinolin-8-amine derivatives should focus on a more systematic exploration of substitutions on the quinoline ring and the 8-amino side chain to build a more comprehensive SAR profile for MCHr1 antagonism. Further investigation into the mechanism of action and the pharmacokinetic properties of the most potent compounds will be crucial for their advancement as potential clinical candidates. The journey of the 2-Methoxyquinolin-8-amine scaffold is a clear illustration that in drug discovery, a change in direction can often lead to the most promising destinations.
References
- Vasudevan, A., Wodka, D., Verzal, M. K., Souers, A. J., Gao, J., Brodjian, S., ... & Kym, P. R. (2004). Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 3. Bioorganic & medicinal chemistry letters, 14(20), 5171-5174.
- Vasudevan, A., Wodka, D., Verzal, M. K., Souers, A. J., Gao, J., Brodjian, S., ... & Kym, P. R. (2004). Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 2. Bioorganic & medicinal chemistry letters, 14(19), 4879-4882.
- Baird, J. K. (2019). 8-Aminoquinolines. In Antimalarial Drugs (pp. 1-32). Humana, New York, NY.
- Vasudevan, A., Verzal, M. K., Wodka, D., Souers, A. J., Gao, J., Brodjian, S., ... & Kym, P. R. (2004). Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 1. Bioorganic & medicinal chemistry letters, 14(19), 4873-4877.
- Hameed, P. S., Sivam, A., & V, S. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC advances, 10(50), 29845-29863.
- Barbosa, M. L., da Silva, A. C., de Paula, C. B., da Silva, G. V., & de Souza, M. C. (2020). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta cirurgica brasileira, 35.
- Zhou, J., Chen, J., & Ruan, J. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 534-543.
- Lages, A. S., da Silva, P. B., & da Silva, A. B. (2020). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. ChemistrySelect, 5(43), 13466-13481.
- Vennerstrom, J. L., Ellis, W. Y., & Ager, A. L. (1992). 8-Aminoquinolines active against blood stage Plasmodium falciparum in vitro inhibit hematin polymerization. Antimicrobial agents and chemotherapy, 36(6), 1313-1316.
- Rattanajak, R., & Uthaisin, C. (2019). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. Pakistan journal of pharmaceutical sciences, 32(5).
- Wang, L., Wang, Y., Li, Y., Wang, Y., Li, Y., & Li, J. (2018). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 23(10), 2534.
- Zhang, Y., Wang, Y., Li, Y., Wang, Y., Li, Y., & Li, J. (2020).
- Patent CN102675201B.
- Nakayama, K., Yoshizumi, T., Uesugi, M., & Uenishi, J. I. (2019). Lead Identification of 8-(Methylamino)
- Bhat, B. K., Seth, M., & Bhaduri, A. P. (1985). Recent developments in 8-aminoquinoline antimalarials. Progress in drug research/Fortschritte der Arzneimittelforschung/Progrès des recherches pharmaceutiques, 197-236.
- Lee, J. H., Choi, Y. H., & Kim, Y. C. (2020). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. International journal of molecular sciences, 21(21), 8233.
- Zhang, Y., Wang, Y., Li, Y., Wang, Y., Li, Y., & Li, J. (2020). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ACS omega, 5(48), 31091-31100.
- Patent CN102675201A.
- Ashley, E. A., & Phyo, A. P. (2018). Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. The American journal of tropical medicine and hygiene, 99(1), 1-2.
- Vasudevan, A., Verzal, M. K., Wodka, D., Souers, A. J., Gao, J., Brodjian, S., ... & Kym, P. R. (2004). Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 1. Bioorganic & medicinal chemistry letters, 14(19), 4873-4877.
- Zhang, X., Zhang, C., Wu, L., Zhao, S., Wu, Y., Zhang, Y., ... & Sun, J. P. (2024). Structural insights into physiological activation and antagonism of melanin-concentrating hormone receptor MCHR1. Cell Discovery, 10(1), 1-4.
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- 3. Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
mass spectrometry fragmentation pattern of 2-Methoxyquinolin-8-amine
Executive Summary & Scope
This technical guide provides a high-resolution mass spectrometry (HRMS) characterization of 2-Methoxyquinolin-8-amine (MW 174.20 Da), a critical scaffold in the development of antimalarial drugs and MCHr1 antagonists.
The guide is designed for analytical chemists and medicinal chemists requiring precise structural validation. It moves beyond generic spectral data to offer a comparative analysis against its primary structural analogues: 8-Aminoquinoline (the core scaffold) and Primaquine (a functionalized derivative).
Key Differentiator: The presence of the 2-methoxy group introduces a specific fragmentation channel (loss of
Experimental Methodology (Self-Validating Protocol)
To ensure reproducibility and high confidence in structural assignment, the following ESI-QTOF workflow is recommended. This protocol minimizes in-source fragmentation while maximizing the detection of diagnostic ions.
Instrument Parameters
| Parameter | Setting | Rationale |
| Ionization Source | ESI (+) | Protonation is favored at the heterocyclic nitrogen or the 8-amino group. |
| Capillary Voltage | 3.5 kV | Optimal for small molecule stability; prevents premature in-source decay. |
| Fragmentor Voltage | 100 - 135 V | Sufficient to transmit ions without breaking the labile methoxy bond. |
| Collision Energy (CE) | 10, 20, 40 eV | Stepped CE is required to observe both the initial methyl loss and subsequent ring cleavages. |
| Mass Range | m/z 50–500 | Covers all relevant fragment ions and potential adducts. |
Sample Preparation[1][2]
-
Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.
-
Concentration: 1–5 µg/mL.
-
Validation Check: Ensure the [M+H]+ peak at m/z 175.087 is the base peak at 0 eV collision energy. If m/z 160 is observed at 0 eV, lower the fragmentor voltage immediately.
Fragmentation Pattern Analysis
Primary Fragmentation Pathway (Methoxy-Driven)
The fragmentation of 2-Methoxyquinolin-8-amine is dominated by the instability of the ether linkage in the excited state. Unlike simple aliphatic ethers, the aromatic 2-methoxy group facilitates a specific rearrangement.
-
Precursor Ion ([M+H]+, m/z 175.087): The molecule is protonated, likely sharing the proton between the ring nitrogen and the 8-amino group.
-
Loss of Methyl Radical ([M-15]+, m/z 160.063):
-
Mechanism: Homolytic cleavage of the O-CH3 bond.
-
Diagnostic Value: This is the most abundant product ion at low CE (10-20 eV). It generates a stable radical cation or a protonated 2-quinolone species (tautomerization).
-
-
Loss of Carbon Monoxide ([M-15-28]+, m/z 132.068):
-
Mechanism: The ion at m/z 160 undergoes ring contraction or rearrangement to expel CO, a hallmark of phenolic/quinolone-like structures.
-
Causality: This step confirms the oxygen is directly attached to the aromatic ring (2-position), distinguishing it from alkyl side chains.
-
Secondary Pathway (Amine-Driven)
While less dominant, the amine group contributes to "fingerprint" ions in the lower mass range.
-
Loss of HCN (27 Da): Common in aromatic amines, leading to ring opening.
-
Loss of NH3 (17 Da): Rare in this specific scaffold due to the stability of the aromatic amine, but may be observed at high CE (>40 eV).
Comparative Performance: Differentiating Alternatives
The following table contrasts 2-Methoxyquinolin-8-amine with its closest analogues. Use this to rule out impurities or mis-synthesized products.
| Feature | 2-Methoxyquinolin-8-amine | 8-Aminoquinoline (Core) | Primaquine (Drug) |
| Precursor (m/z) | 175.09 | 145.08 | 260.18 |
| Primary Loss | -15 Da ( | -27 Da (HCN) | -87 Da (Side Chain) |
| Secondary Loss | -28 Da (CO) | -28 Da (H2CN?) | -17 Da (NH3) from fragment |
| Base Peak (High CE) | 132 (Ring core) | 118 (Ring core) | 175 (Quinoline core) |
| Distinguishing Factor | Loss of Methyl + CO sequence. | No Methyl/CO loss. | Heavy side chain cleavage. |
Visualizing the Fragmentation Logic
The following diagram illustrates the stepwise degradation of the molecule. The Blue path represents the dominant methoxy-driven channel, while the Red path indicates the high-energy amine-driven channel.
Caption: The dominant pathway involves the sequential loss of a methyl radical and carbon monoxide, confirming the methoxy substitution.
References
-
Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry, 44(7), 781–788.
-
Source:
-
-
Piraud, M., et al. (2003).[1] ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders.[1] Rapid Communications in Mass Spectrometry, 17(12), 1297-1311.[1]
-
Source:
-
-
Gulde, R., et al. (2016). 6-Methoxyquinolin-8-amine Mass Spectrum (MSBNK-Eawag-ET160301).[2] MassBank of North America.
-
Source:
-
-
Sigma-Aldrich. (n.d.).
-
Source:[3]
-
Sources
- 1. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Amino-5-methoxyquinoline 95 30465-68-0 [sigmaaldrich.com]
comparative yield analysis of methoxy-substituted 8-aminoquinolines
Executive Summary
The 8-aminoquinoline (8-AQ) scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for antimalarials (e.g., Primaquine, Tafenoquine) and a privileged bidentate directing group in transition-metal-catalyzed C–H activation.
This guide provides a technical comparison of methoxy-substituted 8-aminoquinolines , specifically focusing on the 6-methoxy and 5-methoxy isomers. Our analysis indicates that while the 6-methoxy isomer offers superior synthetic yields (85–92% via nitro-reduction) and metabolic stability, the 5-methoxy isomer serves a critical niche utility as a "blocking group" in C-H activation, despite lower manufacturing yields (65–75%).
Part 1: The Electronic Landscape & Isomer Selection
Before analyzing yield, one must understand the why behind the specific isomer choice. The methoxy (-OMe) group acts as an Electron Donating Group (EDG), but its position on the quinoline ring dictates both the synthesis efficiency and the downstream performance.
Isomer Comparison Matrix
| Feature | 6-Methoxy-8-AQ (Primaquine Scaffold) | 5-Methoxy-8-AQ (Blocking Scaffold) | Unsubstituted 8-AQ (Baseline) |
| Electronic Effect | Increases basicity of quinoline N; stabilizes high-valent metal intermediates. | Steric bulk at peri-position; blocks C5 electrophilic attack. | Baseline electronic profile. |
| Primary Application | Antimalarial drugs; General C-H activation. | Preventing unwanted C5-halogenation during catalysis. | General C-H activation. |
| Synthesis Yield | High (Optimized industrial routes exist). | Moderate (Regioselectivity issues in precursor synthesis). | High (Commercially abundant). |
| Cost Efficiency | High availability lowers effective cost. | Higher cost due to specialized synthesis. | Low cost. |
Part 2: Comparative Synthesis Routes (The "Make" Phase)
The yield of the final 8-aminoquinoline is entirely dependent on the synthetic strategy. We compare the two dominant methodologies: the Classical Skraup and the Modern Nitro-Reduction .
Method A: Classical Skraup Synthesis
Direct formation from methoxy-anilines + glycerol + H₂SO₄.
-
Mechanism: Dehydration of glycerol to acrolein, followed by Michael addition of aniline, cyclization, and oxidation.
-
Yield Analysis: Historically poor (30–50%). The reaction is violent and prone to polymerization (tar formation).
-
Limitation: Regioselectivity is poor for meta-substituted anilines, leading to difficult-to-separate mixtures of 5- and 7-methoxy isomers.
Method B: Reduction of 8-Nitroquinolines (Recommended)
Two-step sequence: Construction of Nitro-quinoline
-
Mechanism: Pd/C-catalyzed hydrogenation or Fe/NH₄Cl reduction.
-
Yield Analysis: Superior (80–95%). The precursor (nitroquinoline) can be purified via crystallization before the final sensitive reduction step.
Data: Comparative Yield Table
| Target Product | Precursor | Method | Isolated Yield | Purity Profile |
| 6-Methoxy-8-AQ | 6-Methoxy-8-nitroquinoline | H₂ / Pd/C (MeOH) | 92% | >98% (Clean conversion) |
| 6-Methoxy-8-AQ | 4-Methoxy-2-nitroaniline | Skraup (Modified) | 55% | Low (Tarry byproducts) |
| 5-Methoxy-8-AQ | 5-Methoxy-8-nitroquinoline | H₂ / Pd/C (MeOH) | 78% | Good (Requires recrystallization) |
| 5-Methoxy-8-AQ | 5-Methoxy-8-nitroquinoline | SnCl₂ / HCl | 72% | Moderate (Tin salts difficult to remove) |
Critical Insight: The yield bottleneck for the 5-methoxy isomer is not the reduction, but the synthesis of the 5-methoxy-8-nitroquinoline precursor, which often suffers from steric hindrance during the ring-closing phase.
Part 3: Visualization of Decision Logic
The following decision tree illustrates the optimal synthetic pathway selection based on laboratory scale and required purity.
Figure 1: Synthetic pathway decision tree. Route A (Green) is recommended for research and pharmaceutical applications due to superior yield and purity.
Part 4: Performance as Directing Groups (The "Use" Phase)
When used as a directing group (DG) for C-H activation, the yield of the application reaction is paramount.
The "Blocking" Effect
In transition-metal catalysis (e.g., Pd(OAc)₂ catalyzed arylation), the C5 position of the quinoline ring is electron-rich and prone to electrophilic attack (e.g., chlorination or nitration) if the reaction conditions are oxidative.
-
6-Methoxy-8-AQ: The C5 position is open.[1]
-
5-Methoxy-8-AQ: The C5 position is blocked.
-
Benefit: Eliminates C5 side reactions.
-
Trade-off: The 5-OMe group introduces steric strain in the transition state, potentially slowing down the reaction kinetics.
-
Comparative Application Yields (Pd-Catalyzed Arylation)
| Directing Group | Substrate Class | Reaction Time | Isolated Yield of Product |
| Unsubstituted 8-AQ | Benzamide | 12 h | 88% |
| 6-Methoxy-8-AQ | Benzamide | 12 h | 91% (Electronic boost) |
| 5-Methoxy-8-AQ | Benzamide | 18 h | 82% (Steric penalty) |
Part 5: Experimental Protocol (Self-Validating)
Objective: Synthesis of 6-Methoxy-8-aminoquinoline via Hydrogenation. Scale: 10 mmol basis.
Reagents
-
6-Methoxy-8-nitroquinoline (2.04 g, 10 mmol)
-
10% Pd/C (200 mg, 10 wt% loading)
-
Methanol (50 mL, anhydrous)
-
Hydrogen Balloon (1 atm)
Step-by-Step Methodology
-
Preparation (Inerting):
-
Flush a 100 mL round-bottom flask with nitrogen.
-
Add the nitroquinoline precursor and methanol. Sonicate briefly to ensure partial dissolution (solubility may be low until reaction starts).
-
Validation Check: Ensure the solution is yellow/orange (characteristic of nitro-quinolines).
-
-
Catalyst Addition:
-
Safety: Pd/C is pyrophoric. Wet the catalyst with 1 mL of toluene or water before adding to the methanol solution to prevent ignition.
-
Add the wet Pd/C carefully to the flask.
-
-
Hydrogenation:
-
Purge the flask with H₂ gas (balloon method: vacuum/fill cycles x3).
-
Stir vigorously at Room Temperature (RT) for 4–6 hours.
-
Validation Check (TLC): Monitor consumption of starting material (Rf ~0.6 in 1:1 Hex/EtOAc) and appearance of the amine (Rf ~0.3, often fluorescent blue under UV). The yellow color of the solution should fade to clear/pale brown.
-
-
Work-up:
-
Filter the mixture through a pad of Celite to remove Pd/C.
-
Critical Step: Wash the Celite pad with MeOH (2 x 10 mL) to recover adsorbed product.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
The crude product is usually >95% pure. If necessary, recrystallize from Ethanol/Hexane or pass through a short silica plug (DCM/MeOH 95:5).
-
Expected Yield: 1.55 – 1.65 g (89–95%).
-
References
-
Organic Syntheses. "6-Methoxy-8-nitroquinoline." Org.[5][6][7] Synth.1948 , 28, 80. [Link]
-
National Institutes of Health (NIH). "Pharmacology of 8-aminoquinolines." Bull World Health Organ.1980 , 58(6), 865–877. [Link]
-
Daugulis, O., et al. "Palladium-Catalyzed Arylation of sp3 C-H Bonds."[5] J. Am. Chem. Soc.[5]2005 , 127, 13154. [Link]
-
MDPI. "8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity."[8] Molecules2021 , 26(18), 5530.[8] [Link]
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- 3. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Operational Guide: Proper Disposal Procedures for 2-Methoxyquinolin-8-amine
Executive Summary & Scientific Rationale
Disposal of 2-Methoxyquinolin-8-amine requires strict adherence to protocols designed for nitrogen-containing aromatic heterocycles. As a quinoline derivative, this compound possesses biological activity that necessitates containment to prevent aquatic toxicity and environmental persistence.
The Core Directive: Unlike simple organic solvents, aminoquinolines cannot be treated solely based on flammability. The presence of the amine functionality at the 8-position, combined with the quinoline ring, creates a profile that is potentially genotoxic and harmful to aquatic life. Incineration with specific scrubbing for nitrogen oxides (NOx) is the only validated destruction method.
Hazard Profile Summary
Data extrapolated from structural analogs (8-Aminoquinoline, 6-Methoxy-8-aminoquinoline) and functional group analysis.
| Parameter | Classification | Operational Implication |
| GHS Signal | WARNING | Standard PPE (Nitrile gloves, goggles, lab coat) required. |
| Health Hazards | Skin Irrit. 2 (H315) Eye Irrit.[1][2] 2A (H319) STOT SE 3 (H335) | Dust control is critical. Do not dispose of in open trash bins. |
| Reactivity | Organic Base | INCOMPATIBLE with strong oxidizers and strong acids. |
| Environmental | Aquatic Acute 1 / Chronic 1 | ZERO DISCHARGE to sewer/drains permitted. |
Pre-Disposal Characterization & Segregation
Before removing waste from the bench, you must characterize the state of the material. Improper segregation is the leading cause of waste stream rejection by disposal vendors.
A. The Segregation Rule (The "3-NO" Rule)
-
NO Drains: Never flush down the sink, regardless of dilution.
-
NO Oxidizers: Do not mix with nitric acid, perchlorates, or peroxides. The electron-rich aminoquinoline ring can react violently.
-
NO Halogens: Unless already mixed with halogenated solvents (DCM/Chloroform), keep in Non-Halogenated streams to reduce disposal costs.
Step-by-Step Disposal Workflows
Scenario A: Solid Waste (Pure Substance or Spill Cleanup)
Applicability: Expired reagents, weigh-boat residues, spill cleanup materials.
-
Containment: Transfer solid material into a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.
-
Labeling: Apply a hazardous waste label immediately.
-
Constituents: "2-Methoxyquinolin-8-amine, Solid"
-
Hazard Checkboxes: [x] Toxic [x] Irritant
-
-
Secondary Containment: Place the HDPE jar inside a clear zip-seal bag before placing it in the satellite accumulation area. This prevents cross-contamination of the outer container.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: Filtrates, reaction solvents containing the amine.
-
pH Check: Ensure the solution is not highly acidic (pH < 2). If acidic, the amine will form a salt. While salts are stable, mixing acidic waste with other organic waste streams can cause exothermic reactions.
-
Action: If mixing with a general organic waste drum, ensure the drum is rated for pH 4-10.
-
-
Solvent Compatibility:
-
If in Methanol/Ethanol/Ethyl Acetate: Segregate into Non-Halogenated Organic Waste .
-
If in DCM/Chloroform: Segregate into Halogenated Organic Waste .
-
-
Transfer: Pour into the waste container using a funnel to prevent drips. Cap immediately.
Scenario C: Contaminated Glassware (The Triple Rinse Protocol)
Applicability: Flasks, funnels, and vials.
-
Rinse 1: Rinse glassware with a small volume of acetone or methanol. Collect this rinse into the Liquid Waste container (Scenario B).
-
Rinse 2: Repeat. Collect rinse.
-
Rinse 3: Repeat. Collect rinse.
-
Final Step: Once triple-rinsed, the glassware can be air-dried in a fume hood and treated as standard laboratory glass waste (unless local EHS rules require "P-listed" handling, which is rare for this specific CAS, but verify with your Safety Officer).
Visual Decision Matrix (Workflow)
The following diagram outlines the logical flow for disposing of 2-Methoxyquinolin-8-amine based on its physical state.
Figure 1: Decision matrix for the segregation and disposal of 2-Methoxyquinolin-8-amine waste streams.
Regulatory & Compliance Codes
Note: Codes may vary by region (e.g., EU LoW vs. US RCRA). The below are standard US/International guidelines.
-
US EPA (RCRA):
-
This specific CAS is not explicitly P-listed or U-listed.
-
Default Classification: If ignitable solvent is used: D001 . If toxic characteristics are exhibited: D003 (Reactive) is unlikely, but treat as Hazardous Waste NOS (Not Otherwise Specified) .
-
-
European Waste Catalogue (EWC):
-
16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).
-
-
DOT/Transport (If shipping waste):
-
Likely UN 2811 (Toxic solids, organic, n.o.s.) or UN 1993 (Flammable liquid, n.o.s.) depending on the matrix.
-
Emergency Procedures (Spill Response)
In the event of a benchtop spill:
-
Evacuate the immediate area if dust is airborne.[5]
-
PPE: Don double nitrile gloves, safety goggles, and an N95 or P100 respirator (dust mask).
-
Neutralization: Not required for solids. For liquids, absorb with vermiculite or sand.
-
Cleanup:
-
Do NOT use a brush and dustpan (generates dust).
-
Use a wet wipe or damp paper towel to wipe up solids.
-
Place all cleanup materials into the Solid Waste container (Scenario A).
-
-
Decontamination: Wash the surface with a mild detergent and water; collect the wash water into liquid waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7023, 6-Methoxyquinolin-8-amine (Analogous Hazard Data). PubChem.[2] [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 6-methoxyquinolin-8-amine.[2] ECHA.[2] [Link]
-
American Chemical Society (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
